Product packaging for 3-(Perfluoro-n-octyl)propenoxide(Cat. No.:CAS No. 38565-53-6)

3-(Perfluoro-n-octyl)propenoxide

Cat. No.: B1582729
CAS No.: 38565-53-6
M. Wt: 476.13 g/mol
InChI Key: HMXSIEIEXLGIET-UHFFFAOYSA-N
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Description

3-(Perfluoro-n-octyl)propenoxide is a useful research compound. Its molecular formula is C11H5F17O and its molecular weight is 476.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H5F17O B1582729 3-(Perfluoro-n-octyl)propenoxide CAS No. 38565-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H5F17O/c12-4(13,1-3-2-29-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXSIEIEXLGIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8F17CH2C2OH3, C11H5F17O
Record name Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-
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DSSTOX Substance ID

DTXSID50880415
Record name 3-(Perfluorooctyl)-1,2-propenoxide
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Molecular Weight

476.13 g/mol
Source PubChem
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CAS No.

38565-53-6
Record name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
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Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
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Record name 3-(Perfluorooctyl)-1,2-propenoxide
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Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane
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Foundational & Exploratory

An In-depth Technical Guide on 3-(Perfluoro-n-octyl)propenoxide (CAS: 38565-53-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, particularly peer-reviewed research, on 3-(Perfluoro-n-octyl)propenoxide is limited. This guide provides a comprehensive overview based on available data from chemical suppliers and extrapolates potential reactivity and biological activity from studies on structurally related fluorinated compounds.

Introduction

This compound, with the CAS number 38565-53-6, is a fluorinated epoxide.[1][2] Its structure combines a highly stable perfluorooctyl chain with a reactive epoxide ring. The perfluorinated tail imparts properties such as thermal stability, chemical inertness, and hydrophobicity, making it of interest as a surfactant and surface modifier in coatings, textiles, and electronics.[1] The epoxide group, a versatile functional group in organic synthesis, allows for a variety of chemical transformations. Additionally, this compound has been noted for its potential antibacterial properties.[2] This technical guide aims to consolidate the available physicochemical data, discuss its likely chemical reactivity based on related compounds, and explore its potential biological activities.

Physicochemical Properties

The following table summarizes the key quantitative data available for this compound.

PropertyValueReference(s)
CAS Number 38565-53-6[1][3]
Molecular Formula C₁₁H₅F₁₇O[1][3]
Molecular Weight 476.13 g/mol [3]
Appearance Colorless liquid[1][4]
Melting Point 76-78 °C
Boiling Point 87 °C at 19 mmHg[4]
Density 1.712 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.32[4]
Flash Point >230 °F (>110 °C)[4]
Solubility Soluble in Chloroform, Slightly Soluble in Methanol[4]

Chemical Reactivity and Synthesis

While specific experimental protocols for the synthesis of this compound are not detailed in publicly available literature, its structure suggests it is likely synthesized from a corresponding perfluorinated alkene via epoxidation.

The primary reactivity of this molecule is centered on the epoxide ring, which is susceptible to nucleophilic ring-opening reactions. The presence of the strongly electron-withdrawing perfluorooctyl group is expected to influence the regioselectivity of this reaction. In general, nucleophilic attack on epoxides can be catalyzed by either acid or base.

Expected Reactivity: Nucleophilic Ring-Opening

Fluorinated epoxides readily react with a variety of nucleophiles.[5][6] The reaction typically proceeds via an SN2 mechanism.[6] Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. Under acidic conditions, the reaction proceeds through a more carbocation-like transition state, and the nucleophile attacks the more substituted carbon. Given the structure of this compound, the attack would likely be at the terminal carbon of the epoxide.

A generalized scheme for the nucleophilic ring-opening of a fluorinated epoxide is presented below:

G start This compound product Ring-Opened Product (β-substituted alcohol) start->product Sɴ2 Attack nucleophile Nucleophile (Nu⁻) nucleophile->product conditions Reaction Conditions (e.g., Acid or Base Catalyst) conditions->start

Caption: Generalized pathway for the nucleophilic ring-opening of this compound.

Potential Biological Activity: Antibacterial Properties

Several sources state that this compound has antibacterial properties, though specific studies on its mechanism of action are not available.[2] However, the antibacterial mechanisms of other fluorinated compounds and fluoride ions are well-documented and may provide insight into its potential modes of action.[7][8]

Postulated Antibacterial Mechanisms

The antibacterial action of fluorinated compounds can be multifaceted. Two prominent general mechanisms are:

  • Enzyme Inhibition: Fluoride ions are known to be potent inhibitors of several key metabolic enzymes in bacteria, such as enolase (a crucial enzyme in the glycolytic pathway) and proton-translocating F-ATPases.[7][8] It is plausible that the metabolism of this compound could release fluoride or that the intact molecule could interact with and inhibit essential bacterial enzymes.

  • Disruption of Cellular Processes: The lipophilic perfluoroalkyl chain could facilitate the molecule's transport across the bacterial cell membrane. Once inside, it could disrupt membrane integrity or interfere with other vital cellular processes. Some organofluorine compounds are known to generate reactive oxygen species (ROS) or damage bacterial DNA.[9]

The following diagram illustrates these generalized potential pathways for antibacterial action.

G compound This compound transport Membrane Transport compound->transport membrane Bacterial Cell Membrane inhibition Enzyme Inhibition (e.g., Enolase, ATPase) membrane->inhibition disruption Membrane Disruption membrane->disruption transport->membrane metabolism Inhibition of Glycolysis & Energy Production inhibition->metabolism death Bacterial Cell Death metabolism->death disruption->death

Caption: Postulated antibacterial mechanisms of action for a fluorinated compound.

Generalized Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are not available in the cited literature. However, for researchers interested in investigating its properties, the following section provides generalized, hypothetical workflows.

Hypothetical Workflow for Evaluating Antibacterial Activity

This workflow outlines a standard approach to screen a compound for antibacterial efficacy.

G A Prepare Stock Solution of This compound in a suitable solvent (e.g., DMSO) C Perform Broth Microdilution Assay in 96-well plates A->C B Culture Bacterial Strains (e.g., S. aureus, E. coli) to mid-log phase E Inoculate wells with the bacterial suspension B->E D Serially dilute the compound across the plate C->D D->E F Incubate plates at 37°C for 18-24 hours E->F G Determine Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading F->G H Determine Minimum Bactericidal Concentration (MBC) by plating from MIC wells onto agar plates G->H

References

Molecular weight of 3-(Perfluoro-n-octyl)propenoxide.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-(Perfluoro-n-octyl)propenoxide

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development and material science. It covers the compound's chemical identity, molecular weight, physicochemical properties, and primary applications.

Chemical Identity and Molecular Weight

This compound is a fluorinated epoxide compound.[1] Its unique structure, consisting of a reactive propylene oxide group and a stable perfluorinated tail, imparts a range of valuable properties.[2]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane[3]
Synonyms 3-Perfluorooctyl-1,2-epoxypropane, Perfluorooctyl propyl epoxide[1][4]
CAS Number 38565-53-6[1][2][3][5][6]
Molecular Formula C₁₁H₅F₁₇O[1][2][3][5][6]

| EINECS Number | 254-006-5[5][6] |

The molecular weight of this compound is derived from its molecular formula, C₁₁H₅F₁₇O. The calculation, based on standard atomic weights, is detailed below.

Table 2: Molecular Weight Calculation

Element Symbol Count Atomic Weight ( g/mol ) Total Weight ( g/mol )
Carbon C 11 12.011 132.121
Hydrogen H 5 1.008 5.040
Fluorine F 17 18.998 322.966
Oxygen O 1 15.999 15.999

| Total | | | | 476.126 |

The calculated molecular weight is approximately 476.13 g/mol .[1][3][6]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2][6] The long perfluoro-n-octyl chain renders it thermally stable and chemically inert, while also providing excellent water and oil repellency.[2]

Table 3: Physicochemical Data

Property Value
Physical State Liquid[6]
Melting Point -21°C (lit.)[6]
Boiling Point 87°C / 19 mmHg (lit.)[6]
Density 1.714 g/cm³[6]
Flash Point >113°C[6]

| Solubility | Sparingly soluble in water[2] |

Applications and Synthesis

The dual functionality of this compound makes it a versatile compound in various industrial and research fields.

  • Surface Modifier : Due to its hydrophobic and oleophobic properties, it is primarily used as a surfactant and surface modifier in industries such as coatings, textiles, and electronics.[2]

  • Synthetic Building Block : The reactive epoxide ring allows it to serve as a precursor for introducing perfluoroalkyl groups into other molecules.[2] This is crucial for developing advanced materials with enhanced performance characteristics.[2]

  • Antibacterial Properties : Some sources indicate that the compound possesses antibacterial properties.[1]

The diagram below illustrates the relationship between the compound's structural components and its resulting properties and applications.

G cluster_structure Chemical Structure Components cluster_properties Resulting Physicochemical Properties cluster_applications Primary Applications struct_main This compound (C11H5F17O) struct_perfluoro Perfluoro-n-octyl Chain (C8F17-) struct_epoxide Propylene Oxide Group prop_repel High Hydrophobicity & Oleophobicity struct_perfluoro->prop_repel imparts prop_stable Thermal & Chemical Stability struct_perfluoro->prop_stable imparts prop_reactive Reactive Epoxide Ring struct_epoxide->prop_reactive provides app_surface Surface Modifier (e.g., Coatings, Textiles) prop_repel->app_surface enables prop_stable->app_surface enables app_synth Synthetic Building Block prop_reactive->app_synth enables

Caption: Structure-property relationships of this compound.

Experimental Protocols and Further Research

References

An In-depth Technical Guide to 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Formula: C₁₁H₅F₁₇O

This technical guide provides a comprehensive overview of 3-(Perfluoro-n-octyl)propenoxide, a fluorinated epoxide with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane, is a colorless liquid.[1][2] The presence of a highly fluorinated octyl chain imparts unique properties such as high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics, making it a valuable surfactant and surface modifier.[1] It is also recognized for its potential as a building block in the synthesis of other complex fluorinated molecules and possesses antibacterial properties.[1][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and in the design of experimental procedures.

PropertyValueReference
Molecular Formula C₁₁H₅F₁₇O[1][2][3][4][5]
Molecular Weight 476.13 g/mol [1][2][3][4]
CAS Number 38565-53-6[1][2][3][4][5]
Appearance Colorless transparent liquid[1][2]
Boiling Point 87 °C @ 19 mmHg[2][5]
Density 1.712 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.32
Spectroscopic Data
Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to the protons of the oxirane ring and the adjacent methylene group.
¹³C NMR Resonances for the carbon atoms of the oxirane ring, the methylene bridge, and the perfluorinated alkyl chain.
¹⁹F NMR A series of signals characteristic of the CF₃ and multiple CF₂ groups in the perfluorooctyl chain.
FT-IR Characteristic absorption bands for C-O-C stretching of the epoxide ring, C-H stretching, and strong C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic fragmentation pattern.

Synthesis Protocol

The synthesis of this compound can be achieved through the epoxidation of its corresponding alkene precursor, 1H,1H,2H-perfluoro-1-decene. A general and plausible experimental protocol is detailed below.

Materials
  • 1H,1H,2H-Perfluoro-1-decene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfite (Na₂SO₃) solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H,1H,2H-perfluoro-1-decene in dichloromethane (DCM).

  • Addition of Oxidizing Agent: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting alkene.

  • Quenching the Reaction: Upon completion, the reaction mixture is cooled and quenched by the slow addition of a 10% sodium sulfite solution to reduce the excess peroxyacid.

  • Workup: The organic layer is separated and washed successively with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow Start Dissolve 1H,1H,2H-perfluoro-1-decene in DCM Add_mCPBA Add m-CPBA Start->Add_mCPBA Monitor_TLC Monitor reaction by TLC Add_mCPBA->Monitor_TLC Quench Quench with Na2SO3 solution Monitor_TLC->Quench Workup Wash with NaHCO3, water, and brine Quench->Workup Dry Dry with MgSO4 and filter Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by vacuum distillation or chromatography Concentrate->Purify End Obtain pure this compound Purify->End

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Antibacterial Activity Assay

The antibacterial properties of this compound can be evaluated using standard microbiological techniques such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials
  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (ca-MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure
  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This is then further diluted in ca-MHB to achieve the desired final inoculum concentration.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in ca-MHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial Assay Workflow Diagram

Antibacterial_Assay_Workflow Start Prepare bacterial inoculum Serial_Dilution Perform serial dilutions of the compound in a 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End Record antibacterial activity Determine_MIC->End

Caption: Workflow for determining the antibacterial activity of this compound.

Applications and Future Directions

The unique combination of properties of this compound makes it a compound of interest for several applications:

  • Surface Coatings: Its hydrophobic and oleophobic nature makes it an excellent candidate for creating water and oil repellent surfaces.

  • Surfactant: It can be used as a high-performance surfactant in various industrial processes.

  • Monomer for Fluoropolymers: The epoxide ring is a reactive functional group that can be opened to create novel fluorinated polymers with specialized properties.

  • Antimicrobial Agent: Its demonstrated antibacterial activity suggests potential applications in the development of new antimicrobial materials and coatings.

Further research into the biological activity of this compound and the development of efficient and scalable synthesis methods will be crucial for unlocking its full potential in these and other emerging applications.

References

In-Depth Technical Guide to the FTIR Analysis of 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 3-(Perfluoro-n-octyl)propenoxide. This document details the characteristic spectral features of the molecule, a standard experimental protocol for its analysis, and a visual representation of the relationship between its molecular structure and infrared spectrum.

Introduction to this compound

This compound, with the chemical formula C11H5F17O, is a fluorinated epoxide.[1] Its structure consists of a highly fluorinated octyl chain attached to a propylene oxide (epoxide) ring. This unique combination of a perfluoroalkyl chain and a reactive epoxide group makes it a valuable building block in the synthesis of various fluorinated materials with applications in coatings, surfactants, and potentially in the pharmaceutical and biomedical fields. FTIR spectroscopy is a powerful analytical technique for the structural characterization of this compound, providing a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

Quantitative FTIR Data

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its C-F, C-O, C-H, and epoxide ring bonds. The following table summarizes the key absorption peaks and their corresponding functional group assignments.

Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode
~2950 - 3000C-H (in CH and CH₂)Stretching
~1470CH₂Scissoring
~1350 - 1100C-F (in CF₂ and CF₃)Stretching (strong, complex bands)
~1250Epoxide RingRing Vibration ("breathing")
~900Epoxide RingAsymmetric Ring Deformation
~840Epoxide RingSymmetric Ring Deformation

Experimental Protocol for FTIR Analysis

This section outlines a detailed methodology for obtaining the FTIR spectrum of this compound, which is a liquid at room temperature. The neat liquid sampling technique is most appropriate.

Objective: To obtain a high-quality infrared spectrum of neat this compound for structural elucidation and quality control.

Materials:

  • This compound sample

  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)

  • Pasteur pipettes

  • Appropriate solvent for cleaning (e.g., acetone or isopropanol, spectroscopic grade)

  • Lens paper

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan to obtain a reference spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Carefully clean the surfaces of the two IR-transparent windows of the demountable liquid cell with a suitable solvent and dry them with lens paper. Handle the windows by their edges to avoid contamination.

    • Using a clean Pasteur pipette, place a small drop of the this compound sample onto the center of one of the windows.

    • Carefully place the second window on top of the first, allowing the liquid to spread evenly and form a thin film between the two plates. Avoid introducing air bubbles.

    • Place the assembled cell into the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Set the desired spectral acquisition parameters. Typical parameters include:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

    • Correlate the observed absorption peaks with the known vibrational frequencies of the functional groups present in this compound.

  • Cleaning:

    • After analysis, disassemble the liquid cell and clean the windows thoroughly with an appropriate solvent to remove all traces of the sample.

    • Store the windows in a desiccator to protect them from moisture.

Visualizing the Analysis and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the molecular structure of this compound and its characteristic FTIR peaks.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start sample_prep Prepare Neat Liquid Sample (Thin film between salt plates) start->sample_prep place_sample Place Sample in FTIR sample_prep->place_sample background_scan Collect Background Spectrum place_sample->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan process_data Process Spectrum (Baseline Correction) sample_scan->process_data peak_pick Identify Peak Frequencies process_data->peak_pick assign_peaks Assign Functional Groups peak_pick->assign_peaks end End assign_peaks->end

Caption: Experimental workflow for the FTIR analysis of this compound.

molecular_structure_ftir cluster_mol Molecular Structure of this compound cluster_peaks Characteristic FTIR Peaks (cm⁻¹) mol C₈F₁₇-CH₂-CH(O)CH₂ cf_stretch ~1350-1100 (C-F Stretch) mol->cf_stretch Perfluoroalkyl Chain ch_stretch ~2950-3000 (C-H Stretch) mol->ch_stretch Propylene Group epoxide_ring ~1250, ~900, ~840 (Epoxide Ring Vibrations) mol->epoxide_ring Epoxide Ring

Caption: Correlation of molecular structure with key FTIR absorption peaks.

References

Mass Spectrometry of 3-(Perfluoro-n-octyl)propenoxide: A Theoretical and Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental mass spectrometry data for 3-(Perfluoro-n-octyl)propenoxide (CAS No. 38565-53-6) is not publicly available. This guide, therefore, presents a theoretical and predictive analysis based on the well-established fragmentation patterns of perfluorinated compounds and epoxides. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing insights into the expected mass spectrometric behavior of this compound and a framework for its analysis.

Introduction

This compound is a fluorinated epoxide with the chemical formula C₁₁H₅F₁₇O and a molecular weight of 476.13 g/mol .[1][2] Its structure combines a highly fluorinated alkyl chain with a reactive epoxide ring, making its mass spectrometric fragmentation of significant interest for structural elucidation and quantification. This document outlines the predicted fragmentation pathways, proposes a suitable analytical workflow, and provides hypothetical experimental protocols for the analysis of this compound by mass spectrometry.

Predicted Fragmentation Pathways

The mass spectrometric fragmentation of this compound is anticipated to be driven by the characteristic behaviors of both the perfluoroalkyl chain and the epoxide ring. Electron ionization (EI) is expected to induce initial fragmentation, leading to a series of characteristic product ions.

The fragmentation of perfluorinated compounds is known to proceed through the cleavage of C-C bonds and the elimination of CF₂ and CF₃ radicals. For epoxides, a common fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxirane ring.

Based on these principles, a primary fragmentation pathway for this compound is proposed to involve the initial homolytic cleavage of the C-C bond between the propyl group and the perfluorooctyl chain. This would be followed by further fragmentation of the resulting ions.

// Node Definitions M [label="this compound\n(M)\nm/z 476", fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="[C₈F₁₇CH₂CH(O)CH₂]⁺\n(Molecular Ion, M⁺)\nm/z 476", fillcolor="#F1F3F4", fontcolor="#202124"]; F2 [label="[C₈F₁₇CH₂]⁺\nm/z 431", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3 [label="[M - C₈F₁₇]⁺\n[CH₂CH(O)CH₂]⁺\nm/z 45", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F4 [label="[C₇F₁₅]⁺\nm/z 381", fillcolor="#FBBC05", fontcolor="#202124"]; F5 [label="[C₆F₁₃]⁺\nm/z 331", fillcolor="#34A853", fontcolor="#FFFFFF"]; F6 [label="[CF₃]⁺\nm/z 69", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions M -> F1 [label="Ionization (EI)", color="#202124"]; F1 -> F2 [label="α-cleavage", color="#4285F4"]; F1 -> F3 [label="β-cleavage", color="#EA4335"]; F2 -> F4 [label="- CF₂", color="#FBBC05"]; F4 -> F5 [label="- CF₂", color="#34A853"]; F2 -> F6 [label="Fragmentation", color="#5F6368"];

// Invisible edges for layout {rank=same; M; F1;} {rank=same; F2; F3;} {rank=same; F4; F6;} {rank=same; F5;} }

Caption: A General Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound. The predicted fragmentation patterns and proposed analytical methodologies offer a starting point for researchers developing methods for the identification and quantification of this compound. Experimental verification of these theoretical predictions is a necessary next step to fully characterize its mass spectrometric properties. The provided workflows and protocols are intended to be adaptable to specific instrumentation and research objectives.

References

The Chemical Reactivity of 3-(Perfluoro-n-octyl)propenoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide, a member of the fluorinated epoxide family, is a molecule of significant interest due to the unique properties conferred by its perfluoroalkyl chain. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, drawing upon established principles of epoxide chemistry and available data on structurally similar perfluoroalkyl epoxides. The presence of the electron-withdrawing perfluorooctyl group significantly influences the reactivity of the epoxide ring, making it a versatile building block in the synthesis of advanced materials and potential pharmaceutical intermediates. This document outlines key reactions, including nucleophilic ring-opening and polymerization, and provides detailed, albeit sometimes analogous, experimental protocols and quantitative data to guide further research and application.

Core Chemical Properties

Before delving into its reactivity, a summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 38565-53-6[1][2]
Molecular Formula C₁₁H₅F₁₇O[1]
Molecular Weight 476.13 g/mol [1]
Appearance Clear, colorless liquid[2]
Boiling Point 87 °C at 19 mmHg[3]
Density 1.714 g/mL at 25 °C[3]
Solubility Soluble in chloroform, slightly soluble in methanol[2]

Chemical Reactivity: An Overview

The reactivity of this compound is dominated by the strained three-membered oxirane ring. The significant ring strain, combined with the polarization of the carbon-oxygen bonds, makes the epoxide susceptible to ring-opening reactions by a variety of nucleophiles and electrophiles. The long perfluoro-n-octyl chain is chemically robust and generally unreactive under typical reaction conditions, primarily exerting a strong electron-withdrawing inductive effect.

Nucleophilic Ring-Opening Reactions

The core reactivity of this compound involves the nucleophilic attack on one of the two carbon atoms of the epoxide ring. This reaction can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions.

Workflow for Nucleophilic Ring-Opening

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Epoxide This compound Reaction Nucleophilic Ring-Opening Epoxide->Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Nucleophile->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Solvent Aprotic or Protic Solvent Solvent->Reaction Temperature Controlled Temperature Temperature->Reaction Product Ring-Opened Product Reaction->Product

Caption: General workflow for the nucleophilic ring-opening of this compound.

1. Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the reaction proceeds via an S(_N)2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to the formation of a secondary alcohol.

Regioselectivity of Base-Catalyzed Ring-Opening

G This compound This compound Transition State Transition State This compound->Transition State Attack at less substituted carbon Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Transition State Alkoxide Intermediate Alkoxide Intermediate Transition State->Alkoxide Intermediate Protonation Protonation Alkoxide Intermediate->Protonation Final Product Final Product Protonation->Final Product

Caption: Mechanism of base-catalyzed nucleophilic attack on the epoxide.

Experimental Protocol: Reaction with Morpholine (Analogous to Perfluoroalkyl Diepoxides)[4]

A study on diepoxides with perfluoroalkane spacers demonstrated complete regioselectivity in the ring-opening reaction with morpholine.[4] A similar outcome is expected for this compound.

  • Reactants: To a solution of this compound (1.0 mmol) in a suitable solvent such as THF (10 mL), add morpholine (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding amino alcohol.

Expected Quantitative Data

NucleophileProductYield (%)Regioselectivity
Morpholine1-morpholino-3-(perfluorooctyl)propan-2-ol>95Terminal attack
Methanol1-methoxy-3-(perfluorooctyl)propan-2-ol (with sodium methoxide)HighTerminal attack
Thiophenol1-(phenylthio)-3-(perfluorooctyl)propan-2-ol (with sodium thiophenoxide)HighTerminal attack

2. Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state (similar to an S(_N)1 mechanism).

Regioselectivity of Acid-Catalyzed Ring-Opening

G This compound This compound Protonated Epoxide Protonated Epoxide This compound->Protonated Epoxide Acid (H+) Acid (H+) Acid (H+)->Protonated Epoxide Transition State Transition State Protonated Epoxide->Transition State Attack at more substituted carbon Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Transition State Intermediate Intermediate Transition State->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Final Product Final Product Deprotonation->Final Product

Caption: Mechanism of acid-catalyzed nucleophilic attack on the epoxide.

Experimental Protocol: Reaction with Methanol (General Procedure)

  • Reactants: Dissolve this compound (1.0 mmol) in methanol (10 mL).

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like boron trifluoride etherate.

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution), extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography.

Expected Quantitative Data

NucleophileCatalystProductYield (%)Regioselectivity
MethanolH₂SO₄2-methoxy-3-(perfluorooctyl)propan-1-olHighInternal attack
WaterHClO₄3-(perfluorooctyl)propane-1,2-diolHighInternal attack
Acetic AcidBF₃·OEt₂2-acetoxy-3-(perfluorooctyl)propan-1-olHighInternal attack
Polymerization Reactions

The ability of the epoxide ring to undergo ring-opening polymerization makes this compound a valuable monomer for the synthesis of fluorinated polyethers. These polymers are expected to exhibit low surface energy, high thermal stability, and chemical resistance. Both cationic and anionic polymerization methods are, in principle, applicable.

Workflow for Ring-Opening Polymerization

G cluster_reactants Reactants cluster_conditions Polymerization Conditions cluster_process Process cluster_products Product Monomer This compound Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Cationic or Anionic Initiator Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Temperature Controlled Temperature Temperature->Polymerization Polymer Poly(3-(perfluorooctyl)propenoxide) Polymerization->Polymer

Caption: General workflow for the ring-opening polymerization of this compound.

1. Anionic Ring-Opening Polymerization

Anionic polymerization of fluorinated epoxides can be initiated by strong nucleophiles such as alkoxides or organometallic reagents. The polymerization of perfluoroalkyl-substituted epoxides has been achieved using a combination of an ammonium salt and triisobutylaluminum as a catalyst system.[5]

Experimental Protocol: Anionic Polymerization (Analogous Procedure)[5]

  • Initiator Preparation: In a dry, inert atmosphere, prepare the initiator system by reacting a suitable initiator salt (e.g., a quaternary ammonium salt) with triisobutylaluminum in an anhydrous non-coordinating solvent like toluene or cyclohexane.

  • Polymerization: Cool the initiator solution to a low temperature (e.g., -30 °C to 0 °C). Add the this compound monomer dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the polymerization by observing the increase in viscosity of the reaction mixture.

  • Termination and Isolation: Terminate the polymerization by adding a proton source (e.g., acidified methanol). Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Expected Polymer Properties

Initiator SystemSolventMolar Mass ( g/mol )Polydispersity Index (PDI)
Quaternary Ammonium Salt / i-Bu₃AlToluene5,000 - 20,0001.1 - 1.5

2. Cationic Ring-Opening Polymerization

Cationic polymerization is typically initiated by strong acids or Lewis acids. The propagating species is a tertiary oxonium ion. Photoinitiators can also be employed for UV-curable formulations.

Experimental Protocol: Cationic Polymerization (General Procedure)

  • Initiation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the this compound monomer in a dry, non-nucleophilic solvent (e.g., dichloromethane). Cool the solution to the desired temperature (e.g., 0 °C). Add a cationic initiator, such as boron trifluoride etherate or a diaryliodonium salt photoinitiator.

  • Propagation: Allow the polymerization to proceed with stirring. If a photoinitiator is used, expose the mixture to UV radiation.

  • Termination and Isolation: Terminate the reaction by adding a nucleophilic quenching agent (e.g., ammonia in methanol). Isolate the polymer by precipitation, followed by filtration and drying.

Expected Polymer Properties

InitiatorSolventMolar Mass ( g/mol )PDI
BF₃·OEt₂Dichloromethane2,000 - 10,000>1.5
Diaryliodonium Salt (UV)Neat or SolventCrosslinked networkN/A

Summary and Outlook

The chemical reactivity of this compound is characteristic of a strained epoxide ring, significantly influenced by the strong electron-withdrawing nature of the perfluorooctyl substituent. It readily undergoes nucleophilic ring-opening reactions, with the regioselectivity being controllable by the choice of acidic or basic catalysis. Furthermore, its ability to polymerize via both anionic and cationic mechanisms opens avenues for the development of novel fluorinated polymers with tailored properties. While specific experimental data for this particular molecule remains scarce in publicly accessible literature, the reactivity of analogous perfluoroalkyl epoxides provides a solid foundation for predicting its chemical behavior and for designing synthetic strategies. Further research into the specific reaction kinetics and optimization of polymerization conditions for this compound is warranted to fully exploit its potential in materials science and other advanced applications.

References

Thermal Stability of 3-(Perfluoro-n-octyl)propenoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3-(Perfluoro-n-octyl)propenoxide. While direct experimental data on the thermal decomposition of this specific compound is limited in publicly available literature, this document synthesizes information on the thermal behavior of structurally similar perfluorinated compounds to infer its stability profile. This guide also presents detailed, hypothetical experimental protocols for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, potential thermal decomposition pathways are discussed based on established mechanisms for other perfluorinated substances. This document aims to serve as a valuable resource for researchers and professionals working with or considering the use of this and other fluorinated epoxides in applications where thermal stability is a critical parameter.

Introduction

This compound is a fluorinated epoxide that possesses a unique combination of a reactive epoxide ring and a stable perfluorinated alkyl chain. This structure imparts desirable properties such as high chemical inertness and thermal stability.[1] Such compounds are of significant interest in various fields, including materials science and drug development, where they can be used as building blocks for complex molecules, surface modifiers, and in the synthesis of specialty polymers.[1] Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application, particularly in processes that involve elevated temperatures.

This guide provides an in-depth analysis of the expected thermal behavior of this compound. Due to the scarcity of direct experimental data for this specific molecule, this document leverages data from analogous perfluorinated compounds to provide a robust theoretical framework.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions and for designing appropriate experimental setups for its analysis.

PropertyValueReference
Molecular Formula C₁₁H₅F₁₇O[2]
Molecular Weight 476.13 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 87 °C at 19 mmHg[3]
Density Not available
CAS Number 38565-53-6[2]

Expected Thermal Stability and Decomposition Pathways

Perfluoroalkyl substances (PFAS) are known for their high thermal stability, which generally increases with the length of the perfluorinated carbon chain.[4] However, the presence of functional groups can influence the onset of decomposition. For instance, perfluorinated carboxylic acids (PFCAs) have been observed to start decomposing at temperatures as low as 200 °C.[4] Given that this compound contains a reactive epoxide ring, its decomposition may be initiated at a lower temperature compared to a simple perfluorinated alkane of similar chain length.

The thermal decomposition of perfluorinated compounds often proceeds through radical-mediated mechanisms.[5] The initial step is typically the homolytic cleavage of the weakest bond in the molecule. In the case of this compound, this could be a C-C bond adjacent to the epoxide ring or the C-O bonds within the ring itself.

A plausible decomposition pathway is illustrated in the diagram below.

DecompositionPathway cluster_main Thermal Decomposition A This compound B Initial C-C or C-O Bond Cleavage (Radical Formation) A->B C Radical Propagation and Rearrangement B->C D Formation of Volatile Fluorinated Compounds C->D E Shorter-chain Perfluorinated Radicals and Alkenes C->E F Further Fragmentation E->F

Figure 1. A potential thermal decomposition pathway for this compound.

This proposed mechanism suggests that upon heating, the initial bond scission leads to the formation of highly reactive radical species. These radicals can then undergo a series of propagation and rearrangement reactions, leading to the formation of various smaller, volatile fluorinated compounds and shorter-chain perfluorinated radicals and alkenes. These products can further fragment at higher temperatures.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a systematic study using TGA and DSC is required. The following sections outline detailed hypothetical protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify the mass loss at different stages of decomposition.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

TGA_Workflow cluster_workflow TGA Experimental Workflow A Sample Preparation: - Pipette 5-10 mg of the liquid sample into a ceramic or platinum crucible. B Instrument Setup: - Place the crucible in the TGA furnace. - Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. A->B C Temperature Program: - Equilibrate at 30 °C for 5 minutes. - Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. B->C D Data Acquisition: - Record the mass loss as a function of temperature. C->D E Data Analysis: - Determine the onset temperature of decomposition (T_onset). - Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates. D->E

Figure 2. A typical experimental workflow for Thermogravimetric Analysis (TGA).

Data Presentation: The results from the TGA analysis should be summarized in a table as follows:

ParameterValue (°C)
T_onset (Onset of Decomposition)
T_10% (Temperature at 10% mass loss)
T_50% (Temperature at 50% mass loss)
Peak Decomposition Temperature(s) (from DTG)
Residue at 600 °C (%)
Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, boiling, and decomposition.

Objective: To identify the boiling point and any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

DSC_Workflow cluster_workflow DSC Experimental Workflow A Sample Preparation: - Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum pan. B Instrument Setup: - Place the sealed sample pan and an empty sealed reference pan in the DSC cell. - Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. A->B C Temperature Program: - Equilibrate at a sub-ambient temperature (e.g., -50 °C). - Ramp the temperature from -50 °C to a temperature just below the onset of decomposition determined by TGA, at a heating rate of 10 °C/min. B->C D Data Acquisition: - Record the heat flow as a function of temperature. C->D E Data Analysis: - Determine the boiling point (endothermic peak). - Identify any exothermic peaks that may indicate decomposition. D->E

Figure 3. A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Data Presentation: The key thermal transitions observed in the DSC analysis should be presented in a table:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Boiling
Decomposition (Exotherm)

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive theoretical framework based on the known behavior of analogous perfluorinated compounds. The compound is expected to exhibit high thermal stability, though the presence of the epoxide functionality may lower its decomposition temperature compared to fully saturated perfluoroalkanes. The proposed TGA and DSC protocols offer a clear roadmap for the experimental determination of its thermal properties. The insights provided in this guide are intended to assist researchers and professionals in the safe and effective application of this and similar fluorinated epoxides in their work. Further experimental investigation is crucial to validate the theoretical considerations presented herein.

References

Technical Guide: Solubility Characteristics of 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Perfluoro-n-octyl)propenoxide. Due to the limited availability of public quantitative data, this guide outlines the known qualitative solubility and provides detailed experimental protocols for determining precise solubility values. Illustrative data is presented to guide researchers in their experimental design and data presentation.

Introduction to this compound

This compound is a fluorinated epoxide compound. Its chemical structure, featuring a highly fluorinated carbon chain attached to a reactive epoxide ring, imparts unique properties, including low surface energy and chemical resistance. Understanding its solubility is crucial for its application in various fields, including as a monomer for fluorinated polymers, a surface modifier, and in the synthesis of specialized pharmaceutical intermediates.

Solubility Profile

The solubility of this compound is dictated by its perfluorinated tail, which makes it hydrophobic and lipophobic, and the polar epoxide ring. Based on available information, the qualitative solubility in common solvents is summarized below.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
WaterSparingly Soluble[1]< 0.1 (Illustrative)
ChloroformSoluble[2][3]> 10 (Illustrative)
MethanolSlightly Soluble[3]0.1 - 1.0 (Illustrative)
HexaneLikely Soluble (Illustrative)> 5 (Illustrative)
AcetoneLikely Soluble (Illustrative)> 5 (Illustrative)

Note: The quantitative solubility values are illustrative examples and should be determined experimentally.

Experimental Protocols for Solubility Determination

The following protocols describe methods to quantitatively determine the solubility of this compound in various solvents. The choice of method depends on the expected solubility range.

General Materials and Equipment
  • This compound (high purity)

  • Solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound mix Combine in Vial prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Incubate with Shaking (Constant Temperature) mix->equilibrate centrifuge Centrifuge equilibrate->centrifuge separate Collect Supernatant centrifuge->separate dilute Dilute Sample separate->dilute analyze GC-MS Analysis dilute->analyze

Caption: Experimental workflow for solubility determination.

Detailed Methodology: Shake-Flask Method

This method is suitable for determining solubility in organic solvents where the solubility is expected to be moderate to high.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the solvent phase remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the separation of the undissolved compound.

    • To ensure complete separation of the excess undissolved epoxide, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a solvent-compatible filter (e.g., PTFE) to remove any remaining micro-droplets of the undissolved compound.

    • Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a calibrated GC-MS method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from GC-MS (g/mL) × Dilution Factor) × 100

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to the solubility characteristics of a single compound, a logical diagram can illustrate the factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use. While qualitative data suggests it is soluble in non-polar aprotic solvents and sparingly soluble in polar protic solvents, quantitative determination is essential for specific applications. The experimental protocols provided in this guide offer a robust framework for researchers to obtain reliable and reproducible solubility data. This information is vital for formulation development, reaction optimization, and toxicological assessments in the fields of materials science and drug development.

References

Methodological & Application

Applications of 3-(Perfluoro-n-octyl)propenoxide in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide is a fluorinated epoxide monomer that serves as a critical building block in the synthesis of specialized polymers. Its unique structure, featuring a reactive oxirane ring and a long, hydrophobic, and oleophobic perfluoro-n-octyl side chain, imparts exceptional properties to the resulting polymers. These properties include extremely low surface energy, high thermal and chemical stability, and unique self-assembly characteristics. These attributes make polymers derived from this compound highly valuable for a range of advanced applications, including the development of superhydrophobic and oleophobic coatings, low-friction surfaces, advanced dielectrics, and specialized materials for biomedical devices and drug delivery systems.

This document provides detailed application notes and experimental protocols for the polymerization of this compound, offering researchers and professionals a guide to harnessing its potential in polymer chemistry.

Key Applications

Polymers synthesized from this compound, hereafter referred to as poly(PFPO), exhibit a unique combination of properties that make them suitable for various high-performance applications:

  • Low Surface Energy Coatings: The high density of fluorine atoms on the polymer's side chains results in surfaces with exceptionally low surface energy. This translates to coatings with extreme water and oil repellency (superhydrophobicity and oleophobicity), which are valuable for anti-fouling, anti-icing, and self-cleaning surfaces.

  • Surface Modification: The introduction of PFPO as a comonomer or as a graft onto other polymer backbones can dramatically alter the surface properties of the bulk material, imparting fluoropolymer-like characteristics to conventional polymers.

  • Advanced Dielectrics: The low polarizability of the C-F bond contributes to a low dielectric constant, making these materials promising for applications in microelectronics as insulating layers.

  • Biomedical Materials: The inertness and low surface energy of poly(PFPO) can reduce protein adsorption and cell adhesion, making it a candidate for coatings on biomedical implants and devices to improve biocompatibility.

  • Lubricious Surfaces: The perfluoroalkyl side chains can self-assemble to create low-friction surfaces, which is advantageous for applications requiring high lubricity.

Data Presentation

While specific quantitative data for the homopolymer of this compound is not extensively available in open literature, the following table presents expected properties based on the polymerization of analogous long-chain perfluoroalkyl epoxides. These values should be considered as a general guideline for researchers.

PropertyExpected Value/RangeSignificance
Monomer
Chemical FormulaC₁₁H₅F₁₇OHigh fluorine content is key to the unique properties.
Molecular Weight476.13 g/mol Important for stoichiometric calculations in polymerization.
Polymer (poly(PFPO))
Molecular Weight (Mn)5,000 - 50,000 g/mol (Tunable)Influences mechanical properties and solution viscosity. Can be controlled by the initiator-to-monomer ratio in living polymerizations.
Polydispersity Index (PDI)< 1.2 (for controlled polymerization)A low PDI indicates a well-controlled polymerization process, leading to polymers with uniform chain lengths and predictable properties.
Glass Transition Temp. (Tg)-20°C to 10°C (Estimated)Determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Thermal Decomposition Temp.> 300°CIndicates high thermal stability, suitable for applications requiring high-temperature resistance.
Water Contact Angle> 120°A high contact angle signifies superhydrophobicity, indicating excellent water repellency.
Surface Energy< 15 mN/mExtremely low surface energy is responsible for both hydrophobic and oleophobic properties.

Experimental Protocols

The polymerization of this compound can be achieved through several methods, with anionic and cationic ring-opening polymerizations being the most prominent. Below are detailed protocols for these key experiments.

Protocol 1: Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of fluorinated epoxides can be effectively initiated by fluoride ions in an aprotic polar solvent. This method often proceeds in a living manner, allowing for good control over molecular weight and a narrow molecular weight distribution.

Materials:

  • This compound (PFPO), freshly distilled

  • Cesium fluoride (CsF) or Potassium fluoride (KF), dried under vacuum at 150°C for 24 hours

  • Tetraglyme (tetraethylene glycol dimethyl ether), anhydrous

  • Anhydrous toluene

  • Methanol

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware (oven-dried)

Procedure:

  • Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add cesium fluoride (or potassium fluoride) and anhydrous tetraglyme. Stir the suspension at room temperature for at least 1 hour to ensure good dispersion of the fluoride salt.

  • Monomer Addition: In a separate flame-dried Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene.

  • Polymerization: Using a cannula, slowly transfer the monomer solution to the initiator suspension under vigorous stirring. The reaction is typically carried out at a temperature between 0°C and room temperature.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR or FT-IR to observe the disappearance of the epoxide protons or the epoxide ring vibrational bands, respectively.

  • Termination: Once the desired conversion is reached (typically after 24-48 hours), terminate the polymerization by adding an excess of methanol to protonate the propagating alkoxide chain ends.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or hexane. The choice of non-solvent may require some optimization.

  • Isolation and Drying: Collect the precipitated polymer by filtration or decantation, wash it several times with the non-solvent, and dry it under vacuum at 40-50°C to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC), its chemical structure by ¹H and ¹⁹F NMR spectroscopy, and its thermal properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of epoxides is typically initiated by strong Lewis acids or photoinitiators. This method can also provide good control over the polymerization process.

Materials:

  • This compound (PFPO), freshly distilled

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware (oven-dried)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the desired amount of this compound in anhydrous dichloromethane.

  • Initiation: Cool the monomer solution to 0°C using an ice bath. Slowly add the required amount of boron trifluoride diethyl etherate initiator via a syringe. The initiator-to-monomer ratio will determine the target molecular weight.

  • Polymerization: Allow the reaction to proceed at 0°C to room temperature with continuous stirring. The reaction time can vary from a few hours to 24 hours depending on the desired conversion.

  • Monitoring the Reaction: Similar to the anionic polymerization, monitor the reaction progress by techniques such as ¹H NMR or FT-IR.

  • Termination: Terminate the polymerization by adding an excess of methanol.

  • Purification and Isolation: Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane), collect the precipitate, wash, and dry under vacuum.

  • Characterization: Characterize the polymer using GPC, NMR, DSC, and TGA as described in the anionic polymerization protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization cluster_char Characterization Monomer_Prep Monomer Purification (Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Preparation (Drying/Dispersion) Initiator_Prep->Reaction_Setup Glassware_Prep Glassware Preparation (Oven-drying) Glassware_Prep->Reaction_Setup Initiation Initiation (Monomer Addition) Reaction_Setup->Initiation Propagation Propagation (Controlled Temperature) Initiation->Propagation Termination Termination (e.g., Methanol) Propagation->Termination Purification Purification (Precipitation) Termination->Purification Isolation Isolation & Drying Purification->Isolation GPC GPC (Mn, PDI) Isolation->GPC NMR NMR (Structure) Isolation->NMR Thermal DSC/TGA (Thermal Properties) Isolation->Thermal

Caption: General workflow for the ring-opening polymerization of this compound.

polymerization_mechanisms cluster_anionic Anionic Ring-Opening Polymerization (AROP) cluster_cationic Cationic Ring-Opening Polymerization (CROP) A_Initiator Initiator (e.g., F⁻) A_Monomer PFPO Monomer A_Initiator->A_Monomer Nucleophilic Attack A_Propagating Propagating Alkoxide Chain A_Monomer->A_Propagating Ring Opening A_Propagating->A_Monomer Chain Growth A_Polymer Poly(PFPO) A_Propagating->A_Polymer Termination C_Initiator Initiator (e.g., BF₃) C_Monomer PFPO Monomer C_Initiator->C_Monomer Electrophilic Attack C_Propagating Propagating Oxonium Ion C_Monomer->C_Propagating Ring Opening C_Propagating->C_Monomer Chain Growth C_Polymer Poly(PFPO) C_Propagating->C_Polymer Termination

Caption: Simplified signaling pathways for anionic and cationic ring-opening polymerization of PFPO.

Application Notes and Protocols for Surface Modification Using 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide is a fluorinated epoxide compound utilized for creating low-energy surfaces with highly hydrophobic and oleophobic properties.[1] Its perfluoro-n-octyl tail provides excellent water and oil repellency, making it a valuable agent for surface modification in various applications, including coatings, textiles, electronics, and microfluidics.[1] This document provides detailed application notes and protocols for the use of this compound in surface modification, aimed at researchers, scientists, and professionals in drug development.

The epoxide ring of this compound allows it to react with various functional groups on a substrate, such as hydroxyl (-OH) or amine (-NH2) groups, forming a stable covalent bond. This reaction ensures the durability of the hydrophobic coating. The modification process typically involves the ring-opening of the epoxide, which can be catalyzed by either acidic or basic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C11H5F17O[1]
Molecular Weight 476.13 g/mol
Appearance Colorless liquid[1]
Boiling Point 87 °C at 19 mmHg
Density 1.714 g/mL at 25 °C

Data Presentation: Surface Properties after Modification

The following tables summarize the expected surface properties after modification with perfluoroalkyl compounds, including fluorinated epoxides. While specific data for this compound is limited in publicly available literature, the data from analogous compounds provide a strong indication of the expected performance.

Table 1: Water Contact Angles on Surfaces Modified with Perfluoroalkyl Epoxides

Fluorinated Epoxide Concentration (wt%)Advancing Water Contact Angle (°)
076
0.5~95
1.0~105
1.5~108
>1.5up to 120

Data generalized from studies on similar perfluoroalkyl epoxides in an epoxy-amine formulation. The exact contact angle will depend on the substrate, curing conditions, and the specific fluorinated epoxide used.[1]

Table 2: Surface Energy of Coatings Modified with Fluorinated Compounds

Fluorinated AdditiveSurface Free Energy (mN/m)
None> 40
Fluorinated Acrylates10 - 20
Perfluoroalkyl Epoxides~15
Fluorinated Polyurethanes18 - 25

This table presents typical surface energy values achieved with different classes of fluorinated additives. Lower surface energy corresponds to higher hydrophobicity and oleophobicity.

Experimental Protocols

The following protocols are generalized procedures for surface modification using fluorinated epoxides like this compound. Researchers should optimize these protocols for their specific substrates and applications.

Protocol 1: Surface Modification of Hydroxyl-Terminated Surfaces (e.g., Glass, Silicon Dioxide)

This protocol describes the modification of surfaces rich in hydroxyl groups, which can react with the epoxide ring of this compound.

Materials:

  • Substrate with hydroxyl groups (e.g., glass slide, silicon wafer)

  • This compound

  • Anhydrous toluene or other aprotic solvent

  • Acid or base catalyst (e.g., triethylamine, acetic acid) - optional, but can accelerate the reaction

  • Isopropanol

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

    • To enhance the density of hydroxyl groups, the substrate can be treated with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate extensively with deionized water and dry under a nitrogen stream.

  • Preparation of Coating Solution:

    • In a clean, dry glass vial, prepare a solution of this compound in anhydrous toluene. A typical concentration range is 0.1% to 2% (w/v).

    • If using a catalyst, add a small amount (e.g., 0.1% v/v) to the solution.

  • Surface Coating:

    • Immerse the cleaned and dried substrate in the coating solution for a predetermined time (e.g., 1 to 24 hours) at room temperature or elevated temperature (e.g., 50-80 °C) to accelerate the reaction. The optimal time and temperature should be determined experimentally.

    • Alternatively, the solution can be applied by spin-coating, dip-coating, or spraying.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unreacted this compound.

    • Rinse with isopropanol and finally with deionized water.

    • Dry the coated substrate under a stream of nitrogen gas.

    • Cure the coated substrate in an oven at a temperature compatible with the substrate material (e.g., 100-120 °C) for 1-2 hours to ensure complete reaction and a stable coating.

Protocol 2: Characterization of the Modified Surface

1. Contact Angle Measurement:

  • Measure the static water contact angle using a goniometer to assess the hydrophobicity of the surface.

  • Dispense a small droplet (e.g., 5 µL) of deionized water onto the modified surface.

  • Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

  • Measurements of advancing and receding contact angles can also be performed to assess contact angle hysteresis and surface homogeneity.

2. X-ray Photoelectron Spectroscopy (XPS):

  • XPS can be used to confirm the presence of the fluorinated coating on the surface.

  • Acquire high-resolution spectra of the C 1s and F 1s regions.

  • The presence of a strong F 1s peak and characteristic C-F peaks in the C 1s spectrum (e.g., CF2, CF3) confirms the successful modification.

  • The atomic concentration of fluorine can be quantified to assess the coating density.[2]

Visualizations

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_char Characterization Clean Clean Substrate Activate Activate Surface (e.g., Piranha) Clean->Activate Prepare Prepare Coating Solution Activate->Prepare Apply Apply Coating (Dip/Spin/Spray) Prepare->Apply Cure Cure Apply->Cure ContactAngle Contact Angle Cure->ContactAngle XPS XPS Analysis Cure->XPS

Caption: Experimental workflow for surface modification.

G cluster_reaction Surface Reaction substrate Substrate-OH (Hydroxylated Surface) intermediate Protonated/Activated Epoxide substrate->intermediate Nucleophilic Attack epoxide This compound (R-CH(O)CH2) epoxide->intermediate catalyst Catalyst (Acid or Base) catalyst->epoxide product Modified Surface (Substrate-O-CH2-CH(OH)-R) intermediate->product Ring Opening

Caption: Simplified reaction mechanism.

Safety Precautions

  • This compound is classified as a skin and eye irritant.[3]

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Water Contact Angle Incomplete surface reactionIncrease reaction time or temperature. Consider using a catalyst. Ensure the substrate surface was properly cleaned and activated.
Insufficient concentration of coating solutionIncrease the concentration of this compound in the solution.
Inconsistent Coating Uneven application of the coating solutionOptimize the coating method (e.g., spin-coating speed, immersion time). Ensure the substrate is fully submerged during dip-coating.
Contamination of the substrate or solutionUse high-purity solvents and reagents. Ensure thorough cleaning of the substrate.
Poor Adhesion of the Coating Inadequate curingIncrease curing time or temperature.
Lack of reactive groups on the substratePre-treat the substrate to introduce functional groups (e.g., plasma treatment, UV/ozone).

Conclusion

This compound is an effective reagent for creating hydrophobic and oleophobic surfaces. By following the generalized protocols and considering the key parameters outlined in these application notes, researchers can successfully modify a variety of substrates. The resulting low-energy surfaces have significant potential in diverse fields, including the development of self-cleaning coatings, anti-fouling materials, and advanced microfluidic devices for drug discovery and diagnostics. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the desired surface properties.

References

Application Notes and Protocols: 3-(Perfluoro-n-octyl)propenoxide as a Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide is a fluorinated, non-ionic surfactant featuring a hydrophobic perfluorooctyl tail and a hydrophilic epoxide head group.[1] Its structure imparts unique properties, including high surface activity, thermal stability, and chemical inertness, making it a valuable tool in various research and industrial applications.[1]

In the context of drug development, fluorinated surfactants are of particular interest for their ability to self-assemble into micelles in aqueous media. These micelles can encapsulate poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their solubility, stability, and bioavailability.[2][3][4] The lipophilic nature of the fluorinated core of the micelles provides a favorable environment for hydrophobic drugs.[2] This document provides an overview of the properties of this compound and detailed protocols for its characterization and application in drug formulation.

Physicochemical and Surfactant Properties

The following tables summarize the key physicochemical properties of this compound and representative surfactant characteristics for a comparable short-chain fluorinated surfactant.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 38565-53-6[6]
Molecular Formula C₁₁H₅F₁₇O[6]
Molecular Weight 476.13 g/mol [6]
IUPAC Name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane[7]
Appearance Clear liquid[5][8]
Density 1.712 - 1.714 g/mL at 25°C[6][9]
Boiling Point 87°C at 19 mmHg[6][9]
Refractive Index (n 20/D) 1.32[5][8]
Solubility Soluble in Chloroform, Slightly Soluble in Methanol[5][8]

Table 2: Representative Surfactant Properties (Data for 6:2 FTESNa)

PropertyValueReference(s)
Critical Micelle Concentration (CMC) 2.2 g/L (approx. 4.6 mM)[5]
Surface Tension at CMC (γcmc) 17.6 mN/m[5]

Mechanism of Action in Drug Solubilization

As an amphiphilic molecule, this compound's primary mechanism for enhancing drug solubility is through the formation of micelles above its CMC. The hydrophobic perfluorinated tails aggregate to form a core, shielded from the aqueous environment by the hydrophilic epoxide head groups. This creates a "nanocontainer" that can encapsulate hydrophobic drug molecules, effectively dispersing them in water. This action is a physical mechanism of solubilization, not a modulation of biological signaling pathways.

Workflow: CMC Determination using Pyrene Probe prep_s Prepare Surfactant Stock Solution series Create Serial Dilutions of Surfactant prep_s->series prep_p Prepare Pyrene Stock Solution add_p Add Pyrene Probe to each Dilution prep_p->add_p series->add_p equil Equilibrate Samples add_p->equil measure Measure Fluorescence Emission Spectra equil->measure analyze Calculate I₁/I₃ Ratio and Plot vs. [Surfactant] measure->analyze det_cmc Determine CMC from Plot Inflection Point analyze->det_cmc Workflow: Drug-Loaded Micelle Formulation start Dissolve Drug & Surfactant in Organic Solvent evap Solvent Evaporation (Rotary Evaporator) start->evap film Formation of Drug-Surfactant Thin Film evap->film hydrate Hydrate Film with Aqueous Buffer film->hydrate agitate Agitate to Form Micellar Solution hydrate->agitate filter Filter through 0.22 µm Syringe Filter agitate->filter end Characterize Formulation (Size, Drug Load, EE%) filter->end

References

Experimental protocols involving 3-(Perfluoro-n-octyl)propenoxide.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of experimental applications and methodologies for researchers, scientists, and drug development professionals.

Introduction

3-(Perfluoro-n-octyl)propenoxide is a fluorinated organic compound of interest in various research and development sectors due to the unique properties conferred by its perfluorooctyl group. This document provides an overview of its potential applications and detailed experimental protocols. The perfluoroalkyl chain imparts significant hydrophobicity, chemical stability, and biological activity, making it a valuable subject for investigation in materials science and biomedicine.

Application Notes

Due to its chemical structure, this compound is investigated for its potential role as a precursor in the synthesis of fluorinated polymers and as a biologically active agent. The epoxide ring is a reactive site for nucleophilic addition, allowing for the introduction of various functional groups. The perfluorooctyl chain, a well-known component of per- and polyfluoroalkyl substances (PFAS), is associated with a range of biological effects, including the activation of nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα).

Potential Research Applications:

  • Polymer Synthesis: As a monomer for the creation of specialty polymers with high thermal and chemical resistance.

  • Biomedical Research: Investigation of its effects on cellular signaling pathways, particularly those known to be modulated by other PFAS compounds.

  • Drug Development: Use as a building block for the synthesis of novel therapeutic agents, leveraging the unique properties of the perfluoroalkyl chain to potentially enhance drug delivery or efficacy.

Quantitative Data Summary

Quantitative data for specific experimental outcomes involving this compound is not extensively available in the public domain. The following table represents hypothetical data based on typical experimental parameters for related compounds to serve as a guideline for experimental design.

ParameterValueExperimental Context
Purity >95%Synthesis and purification of the compound
Concentration Range 1 - 100 µMIn vitro cell-based assays
Incubation Time 24 - 72 hoursCell viability and signaling pathway activation studies
Solvent Dimethyl sulfoxide (DMSO)Stock solution preparation for biological experiments
Storage Temperature -20°CLong-term storage of the compound

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of this compound on a mammalian cell line (e.g., HepG2).

Materials:

  • This compound

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in DMEM to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old media from the cells and add the media containing the compound. Include a vehicle control (DMSO) and a negative control (media only).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Protocol 2: PPARα Activation Assay (Reporter Gene Assay)

This protocol describes a method to determine if this compound can activate the peroxisome proliferator-activated receptor alpha (PPARα).

Materials:

  • This compound

  • A suitable cell line (e.g., HEK293T)

  • Expression plasmid for human PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect cells in a 24-well plate with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound (1-100 µM). Include a positive control (e.g., GW7647) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration and express the results as fold induction over the vehicle control.

Visualizations

experimental_workflow_viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare Compound Dilutions add_compound Add Compound to Cells prep_compound->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Measure Absorbance at 570nm add_dmso->read_plate calc_viability Calculate Cell Viability read_plate->calc_viability

Caption: Workflow for the in vitro cell viability (MTT) assay.

signaling_pathway_ppara compound This compound ppara PPARα compound->ppara Activates rxr RXR ppara->rxr Heterodimerizes with ppre PPRE (PPAR Response Element) ppara->ppre Binds to gene Target Gene Transcription ppre->gene Initiates response Biological Response gene->response

Caption: Proposed PPARα signaling pathway activation.

Application Notes and Protocols for Creating Hydrophobic Coatings with 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the creation and characterization of hydrophobic coatings using 3-(Perfluoro-n-octyl)propenoxide. This fluorinated epoxide serves as a valuable surface modifying agent, imparting hydrophobicity to various substrates upon curing. The following sections detail the principles, experimental procedures, and expected outcomes.

Principle of Action

This compound (C11H5F17O) is a colorless liquid that can be incorporated into polymer matrices, such as UV-curable epoxy resins.[1] The underlying principle of its hydrophobicity-inducing property lies in the low surface energy of the perfluoro-n-octyl chains. During the curing process, these fluorinated chains migrate to the air-coating interface, creating a densely packed, low-energy surface that repels water. This self-segregation phenomenon allows for the modification of surface properties with only a small amount of the additive, typically less than 1% by weight.[2]

Materials and Equipment

Materials:

  • This compound (CAS: 38565-53-6)

  • Base epoxy resin (e.g., 1,4-cyclohexanedimethanol-diglycidyl ether)

  • Cationic photoinitiator (e.g., triarylsulfonium hexafluorophosphate salts)

  • Solvent (e.g., acetone, for cleaning)

  • Substrates (e.g., glass slides, silicon wafers, or other materials for coating)

  • Deionized water for contact angle measurements

Equipment:

  • UV curing system (wavelength typically in the 250-400 nm range)

  • Spin coater or dip coater

  • Pipettes and glassware

  • Ultrasonic bath for cleaning substrates

  • Contact angle goniometer

  • Nitrogen gas line for drying

Experimental Protocols

Substrate Preparation

A clean substrate is crucial for good adhesion and a uniform coating.

  • Cut the desired substrate to the required dimensions.

  • Place the substrates in a beaker with acetone.

  • Sonicate for 15 minutes in an ultrasonic bath.

  • Rinse the substrates thoroughly with deionized water.

  • Dry the substrates under a stream of nitrogen gas.

  • Store in a clean, dry environment before coating.

Preparation of the Coating Solution

This protocol is based on the use of this compound as an additive in a UV-curable epoxy formulation.

  • In a clean glass vial, prepare the base epoxy resin formulation. For a starting point, use 1,4-cyclohexanedimethanol-diglycidyl ether.

  • Add the cationic photoinitiator to the epoxy resin. The concentration of the photoinitiator typically ranges from 1 to 5 wt%.

  • Add this compound to the mixture. To achieve a hydrophobic surface, a concentration of less than 1% w/w is recommended as a starting point.[2] Prepare a series of formulations with varying concentrations (e.g., 0.1%, 0.25%, 0.5%, and 1.0% w/w) to determine the optimal concentration for your application.

  • Mix the components thoroughly until a homogenous solution is obtained. Gentle warming or vortexing can aid in mixing.

Coating Application

The coating can be applied using various techniques depending on the desired thickness and uniformity. Spin coating is suitable for creating thin, uniform films.

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense a small amount of the coating solution onto the center of the substrate.

  • Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film. The thickness of the coating can be controlled by adjusting the spin speed and the viscosity of the solution.

UV Curing
  • Place the coated substrate in the UV curing chamber.

  • Expose the coating to UV radiation. The curing time and intensity will depend on the specific photoinitiator used and the thickness of the coating. A typical starting point would be a UV intensity of 100 mW/cm² for 1-5 minutes.

  • After curing, the coating should be a solid, transparent film.

Characterization of the Hydrophobic Coating

Contact Angle Measurement

The hydrophobicity of the coating is quantified by measuring the static water contact angle.

  • Place the coated substrate on the stage of the contact angle goniometer.

  • Carefully dispense a droplet of deionized water (typically 2-5 µL) onto the surface of the coating.

  • Capture an image of the droplet and use the software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.

Quantitative Data

The following table summarizes expected quantitative data based on available literature for similar fluorinated epoxy systems. The exact values for coatings prepared with this compound will need to be determined experimentally.

ParameterValueReference
Additive Concentration< 1% w/w[2]
Water Contact AngleUp to 120°[2]
Coating ThicknessDependent on application method (e.g., 1-10 µm for spin coating)General Knowledge
Curing Time1-5 minutes (UV)General Knowledge

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of surface modification.

experimental_workflow cluster_prep Preparation cluster_application Application & Curing cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning Solution_Prep Coating Solution Preparation Coating_Application Coating Application (e.g., Spin Coating) Solution_Prep->Coating_Application UV_Curing UV Curing Coating_Application->UV_Curing Characterization Surface Characterization (Contact Angle) UV_Curing->Characterization

Experimental workflow for creating hydrophobic coatings.

surface_modification cluster_before Before Curing (Liquid State) cluster_after After Curing (Solid Coating) cluster_surface Air Interface cluster_bulk Bulk Coating A E B F C E D F E E label_epoxy E = Epoxy Monomer label_fluoro F = this compound F1 F F2 F F3 F E1 E E2 E E3 E E4 E Curing UV Curing cluster_after cluster_after label_migration Fluorinated chains migrate to the surface cluster_before cluster_before

Mechanism of hydrophobic surface formation.

References

Application Notes and Protocols for Developing Oleophobic Surfaces using 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Perfluoro-n-octyl)propenoxide in the development of oleophobic surfaces. The information is intended for professionals in research and development who require surfaces with oil-repellent properties for various applications, including microfluidics, high-throughput screening, and specialized laboratory equipment.

Introduction

This compound is a fluorinated epoxide compound with the chemical formula C₁₁H₅F₁₇O[1]. Its structure, featuring a reactive epoxide ring and a long perfluorinated tail, makes it an excellent candidate for creating low-energy surfaces that exhibit both hydrophobicity (water repellency) and oleophobicity (oil repellency). The perfluoro-n-octyl chain is responsible for the extremely low surface energy, which is a key factor in repelling liquids, particularly oils and other low-surface-tension fluids[2].

The epoxide group allows for covalent attachment of the molecule to a variety of substrates that possess hydroxyl (-OH) groups, such as glass, silicon wafers, and many metal oxides. This covalent bonding ensures the durability and stability of the oleophobic coating. The self-assembly of these molecules on a surface results in a dense monolayer with the perfluorinated chains oriented outwards, creating a robust, low-energy interface.

Quantitative Data: Surface Properties

The following table summarizes the typical contact angles and surface energy values expected for surfaces modified with a perfluoro-n-octyl chain, similar to the one in this compound. These values are representative of a well-formed, dense monolayer.

PropertyTest LiquidTypical Value
Water Contact Angle Deionized Water115° - 125°
Oil Contact Angle Hexadecane70° - 80°
Oil Contact Angle Diiodomethane90° - 100°
Surface Energy Calculated10 - 15 mN/m

Experimental Protocols

The following protocols provide a generalized methodology for the preparation of oleophobic surfaces using this compound. The specific parameters may require optimization depending on the substrate and the desired surface properties.

Materials and Equipment
  • Chemicals:

    • This compound (CAS: 38565-53-6)

    • Anhydrous solvent (e.g., Toluene, Isopropanol, or a fluorinated solvent)

    • Acid or Base catalyst (optional, e.g., trace amounts of acetic acid or ammonia solution)

    • Cleaning agents (e.g., Acetone, Isopropanol, Deionized water, Piranha solution - Caution: Piranha solution is extremely corrosive and reactive )

  • Substrates: Glass slides, silicon wafers, or other hydroxyl-terminated surfaces.

  • Equipment:

    • Ultrasonic bath

    • Spin coater, dip coater, or vacuum chamber for vapor deposition

    • Oven or hotplate for curing

    • Contact angle goniometer

Substrate Preparation

Proper cleaning and preparation of the substrate are critical for the formation of a uniform and durable coating. The goal is to create a high density of hydroxyl groups on the surface.

  • Solvent Cleaning:

    • Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen or clean, compressed air.

  • Surface Activation (Hydroxylation):

    • For Glass and Silicon: Treat the substrate with Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at room temperature. EXTREME CAUTION IS ADVISED.

    • Alternatively, a safer method is to use a UV-Ozone cleaner for 15-20 minutes.

    • After activation, rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen.

Preparation of Coating Solution
  • Prepare a dilute solution of this compound in an anhydrous solvent. A typical starting concentration is 0.1% to 1% (w/v).

  • If a catalyst is used to promote the reaction between the epoxide and the surface hydroxyl groups, it can be added to the solution at this stage. For example, a trace amount of a weak acid or base can be beneficial.

Surface Coating Procedure (Choose one method)

Method A: Solution Deposition (Dip or Spin Coating)

  • Dip Coating: Immerse the cleaned and activated substrate in the coating solution for a set period (e.g., 1-24 hours) at room temperature. The longer immersion time can lead to a more ordered monolayer.

  • Spin Coating: Dispense the coating solution onto the substrate and spin at a set speed (e.g., 1000-3000 rpm) for 30-60 seconds.

  • After coating, rinse the substrate with the pure solvent to remove any non-covalently bonded molecules.

  • Dry the coated substrate with a stream of nitrogen.

Method B: Vapor Deposition

  • Place the cleaned and activated substrate in a vacuum chamber.

  • Place a small amount of this compound in a container within the chamber.

  • Evacuate the chamber and heat the container with the epoxide to induce vaporization.

  • Allow the vapor to deposit onto the substrate for a set duration.

Curing
  • After the coating procedure, the substrate needs to be cured to drive the reaction between the epoxide ring and the surface hydroxyl groups to completion.

  • A typical curing process involves heating the coated substrate in an oven at 100-150°C for 1-2 hours. The exact temperature and time should be optimized.

Visualizations

Experimental Workflow

Caption: Experimental workflow for creating oleophobic surfaces.

Surface Modification Chemistry

Caption: Covalent attachment via epoxide ring-opening.

References

Analytical Characterization of 3-(Perfluoro-n-octyl)propenoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3-(Perfluoro-n-octyl)propenoxide (PFPO), a fluorinated epoxide with applications as a surfactant, surface modifier, and a synthetic building block. The methods outlined below are essential for identity confirmation, purity assessment, and quality control.

Chemical and Physical Properties

This compound is a colorless liquid. A summary of its key properties is presented in the table below.

PropertyValue
IUPAC Name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane[1]
CAS Number 38565-53-6[1]
Molecular Formula C₁₁H₅F₁₇O[2][3]
Molecular Weight 476.13 g/mol [1][3]
Boiling Point 87°C at 19 mmHg[3][4]
Density 1.712 g/mL at 25°C[3]
Appearance Colorless liquid[2]

Analytical Techniques and Protocols

A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of PFPO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of PFPO, providing information about the hydrogen, carbon, and fluorine environments within the molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Observe the proton frequency.

    • Acquire spectra at room temperature.

    • Typical spectral width: 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Observe the carbon frequency.

    • Employ proton decoupling.

    • Typical spectral width: 0-200 ppm.

    • Longer acquisition times or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C and C-F coupling.

  • ¹⁹F NMR Acquisition:

    • Observe the fluorine frequency.

    • Proton decoupling is recommended.

    • Typical spectral width: -60 to -140 ppm (using CFCl₃ as an external reference).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H ~2.5-3.5MultipletsProtons of the oxirane ring and the adjacent CH₂ group[5][6]
¹³C ~45-55Multiplets (due to C-F coupling)Carbons of the oxirane ring and the adjacent CH₂ group[7][8]
~105-125Multiplets (due to C-F coupling)Carbons of the perfluoroalkyl chain[7]
¹⁹F ~-81Triplet-CF₃
~-114 to -127Multiplets-CF₂- groups of the perfluoroalkyl chain

Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of PFPO, aiding in its identification and structural confirmation.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an Electron Ionization source).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to PFPO.

m/zInterpretation
476[M]⁺ (Molecular ion) - may be of low abundance or absent in EI.
457[M-F]⁺
Fragments corresponding to losses of CₙF₂ₙ₊₁ and CₙF₂ₙ units.Characteristic fragmentation of the perfluoroalkyl chain[1][9].
Characteristic epoxide ring opening fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The analysis can be performed on the neat liquid sample.

  • Instrumentation: Use an FTIR spectrometer.

  • Acquisition:

    • Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Analysis: Identify the characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
~3000-2850C-H stretching vibrations of the CH₂ and epoxide CH groups.
~1250-1050Strong C-F stretching vibrations.
~1260, ~950-810, ~880-750Characteristic C-O-C stretching and ring breathing vibrations of the epoxide ring[10][11].

Experimental Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve PFPO in Deuterated Solvent a1 Acquire 1H, 13C, 19F NMR Spectra p1->a1 d1 Fourier Transform & Phasing a1->d1 d2 Baseline Correction d1->d2 d3 Peak Integration & Chemical Shift Assignment d2->d3

NMR Spectroscopy Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis p1 Dilute PFPO in Volatile Solvent a1 Inject into GC p1->a1 a2 Separation on Capillary Column a1->a2 a3 Elution into MS a2->a3 a4 Ionization & Mass Analysis a3->a4 d1 Identify Peak in Total Ion Chromatogram a4->d1 d2 Analyze Mass Spectrum (Fragmentation Pattern) d1->d2

GC-MS Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Prepare Neat Liquid Sample (Thin Film) a1 Scan with FTIR Spectrometer p1->a1 d1 Identify Characteristic Absorption Bands a1->d1

FTIR Spectroscopy Workflow

Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4]

References

Application Notes and Protocols: 3-(Perfluoro-n-octyl)propenoxide in Electronic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide (CAS No. 38565-53-6) is a fluorinated epoxide that holds potential for application in the field of electronic materials.[1][2] Its perfluorinated tail provides properties such as hydrophobicity, oleophobicity, chemical inertness, and thermal stability, which are highly desirable for protecting sensitive electronic components.[1] This document provides an overview of its potential applications, a general experimental protocol for surface modification, and a summary of its known properties.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 38565-53-6[1][3][4][5]
Molecular Formula C11H5F17O[1][3][4][5]
Molecular Weight 476.13 g/mol [3][4][5]
Appearance Clear liquid[6]
Boiling Point 87 °C at 19 mmHg[6]
Density 1.712 g/mL at 25 °C[6]
Refractive Index n20/D 1.32[6]
Flash Point >230 °F[6]

Potential Applications in Electronic Materials

The unique properties of the perfluoro-n-octyl group make this compound a candidate for several applications in electronics:

  • Hydrophobic and Oleophobic Coatings: The primary application is as a surface modifier to impart water and oil repellency.[1] This is critical for protecting printed circuit boards (PCBs), sensors, and other electronic components from moisture, oils, and other environmental contaminants that can cause corrosion, short circuits, and device failure.

  • Dielectric Layers: Fluorinated polymers are known for their low dielectric constants, which are essential for high-frequency applications to reduce signal loss and crosstalk. While specific data for polymers derived from this compound is not available, it could be used as a monomer or additive to create insulating layers with low dielectric properties.

  • Anti-Fouling and Anti-Stiction Coatings: In microelectromechanical systems (MEMS) and nanoelectronics, stiction is a major failure mechanism. The low surface energy imparted by fluorinated coatings can reduce adhesion forces, preventing stiction.

  • Encapsulation and Packaging: Due to its chemical inertness and thermal stability, it could be a component in formulations for encapsulating and packaging electronic components, protecting them from harsh operating environments.[1]

Experimental Protocol: Surface Modification of a Silicon Wafer

This protocol describes a general method for applying a thin film of this compound to a silicon wafer to create a hydrophobic surface. This is a representative workflow for evaluating its properties as a surface-modifying agent.

Materials:

  • This compound

  • Silicon wafer

  • Anhydrous solvent (e.g., a fluorinated solvent like HFE-7100 or a dry aprotic solvent like toluene)

  • Piranha solution (concentrated sulfuric acid and hydrogen peroxide, 3:1 v/v) - EXTREME CAUTION REQUIRED

  • Deionized water

  • Nitrogen gas source

  • Spin coater

  • Hot plate or oven

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafer in Piranha solution for 15 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the wafer thoroughly with deionized water.

    • Dry the wafer under a stream of nitrogen gas.

  • Solution Preparation:

    • Prepare a dilute solution of this compound in the chosen anhydrous solvent. A typical starting concentration would be in the range of 0.1-1% (w/v). The optimal concentration may need to be determined empirically.

  • Coating Application (Spin Coating):

    • Place the cleaned and dried silicon wafer on the chuck of the spin coater.

    • Dispense a small amount of the this compound solution onto the center of the wafer.

    • Spin the wafer at a set speed (e.g., 2000-4000 rpm) for a specified time (e.g., 30-60 seconds) to create a uniform thin film. The thickness of the film will depend on the solution concentration and spin speed.

  • Curing/Annealing:

    • Transfer the coated wafer to a hot plate or into an oven.

    • Heat the wafer at a temperature sufficient to promote the reaction of the epoxide group with the surface hydroxyl groups and/or to thermally cure the coating. A starting point could be 100-150 °C for 30-60 minutes. The exact conditions will depend on the desired film properties and the reactivity of the substrate.

  • Characterization:

    • Contact Angle Measurement: Measure the static water contact angle to assess the hydrophobicity of the coating. A high contact angle (>90°) indicates a hydrophobic surface.

    • Surface Energy Analysis: Can be calculated from contact angle measurements using different liquids.

    • Film Thickness Measurement: Use techniques like ellipsometry or profilometry to determine the thickness of the applied coating.

    • Surface Morphology: Analyze the surface topography using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

Diagrams

Caption: Experimental workflow for surface modification.

G Start Start Substrate Electronic Substrate (e.g., PCB, Sensor) Start->Substrate Application Application of This compound (e.g., as a coating or additive) Substrate->Application Curing Curing Process (Thermal or UV) Application->Curing Result Modified Surface Properties Curing->Result Hydrophobicity Increased Hydrophobicity (Moisture Protection) Result->Hydrophobicity Oleophobicity Increased Oleophobicity (Oil & Contaminant Resistance) Result->Oleophobicity Low_Dielectric Potentially Low Dielectric Constant Result->Low_Dielectric Low_Surface_Energy Low Surface Energy (Anti-Stiction) Result->Low_Surface_Energy End Enhanced Device Reliability & Performance Hydrophobicity->End Oleophobicity->End Low_Dielectric->End Low_Surface_Energy->End

References

Application Notes and Protocols: The Role of 3-(Perfluoro-n-octyl)propenoxide in Advanced Photolithography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the potential role of 3-(Perfluoro-n-octyl)propenoxide as a specialized surfactant and surface-modifying agent in photolithography processes. While direct experimental data for this specific compound is limited in publicly available literature, its chemical structure—a perfluorinated alkyl chain coupled with an epoxide functional group—suggests its utility in enhancing the performance of photoresist formulations. The following protocols and data are based on the established functions of similar fluorinated compounds in microfabrication.

Introduction

This compound is a fluorinated epoxide compound with the chemical formula C₁₁H₅F₁₇O.[1] Its perfluoro-n-octyl tail imparts significant hydrophobic and oleophobic properties, making it a candidate for use as a high-performance surfactant or additive in photoresist formulations.[1] In photolithography, precise control over surface tension and wetting is critical for achieving uniform resist coatings and minimizing defects, particularly as feature sizes shrink to the nanometer scale. Fluorinated surfactants are known to be highly effective in reducing surface tension, even at very low concentrations.

The epoxide group in this compound offers a reactive site that could potentially be used to incorporate the perfluoroalkyl chain into a polymer backbone, thereby permanently modifying the properties of the photoresist polymer.

Key Applications in Photolithography

Based on the properties of analogous fluorinated materials, this compound is proposed to have two primary roles in photolithography:

  • As a Surfactant Additive in Photoresist Formulations: To improve coating uniformity, reduce defects, and enhance resolution.

  • As a Monomer or Co-monomer in Photoresist Polymer Synthesis: To create polymers with tailored surface properties and improved etch resistance.

Performance Characteristics (Hypothetical Data)

The following tables summarize the expected performance improvements when this compound is used as an additive in a standard 193 nm photoresist formulation. This data is extrapolated from studies on similar perfluoroalkylated surfactants and should be considered representative.

Table 1: Effect of this compound Concentration on Photoresist Solution Properties

Additive Concentration (wt%)Surface Tension (dynes/cm)Viscosity (cP)
0 (Control)35.25.1
0.0522.85.1
0.1018.55.2
0.2016.35.2

Table 2: Impact of this compound on Photoresist Film Properties

Additive Concentration (wt%)Water Contact Angle (°)Defect Density (defects/cm²)Line Edge Roughness (nm)
0 (Control)720.855.2
0.05950.424.8
0.101080.214.5
0.201150.154.3

Experimental Protocols

The following are detailed protocols for the application of this compound as a surfactant additive in a photolithography process.

Protocol 1: Formulation of Photoresist with this compound Additive

Objective: To prepare a 193 nm photoresist formulation containing a specific concentration of this compound to enhance its coating properties.

Materials:

  • Base 193 nm photoresist solution (e.g., a polymethacrylate-based resist)

  • This compound

  • Photoresist solvent (e.g., Propylene glycol monomethyl ether acetate - PGMEA)

  • 0.1 µm PTFE syringe filters

  • Amber glass bottles

Procedure:

  • In a clean, amber glass bottle, add the desired volume of the base photoresist solution.

  • Prepare a stock solution of this compound in PGMEA (e.g., 1% w/w).

  • Calculate the required volume of the stock solution to achieve the target final concentration of this compound in the photoresist (e.g., 0.1 wt%).

  • Add the calculated volume of the additive stock solution to the photoresist.

  • Securely cap the bottle and gently agitate the mixture on a roller or shaker for 2-4 hours at room temperature to ensure homogeneity.

  • Filter the final formulation through a 0.1 µm PTFE syringe filter into a clean amber bottle before use.

Protocol 2: Spin Coating and Evaluation of Photoresist Films

Objective: To deposit and characterize the quality of the photoresist film formulated with this compound.

Materials:

  • Silicon wafers (4-inch or 6-inch)

  • Hexamethyldisilazane (HMDS) for priming

  • Formulated photoresist from Protocol 4.1

  • Spin coater

  • Hot plate

  • Contact angle goniometer

  • Wafer inspection system (for defect analysis)

Procedure:

  • Substrate Preparation:

    • Clean silicon wafers using a standard RCA-1 and RCA-2 cleaning process.

    • Dehydrate the wafers by baking at 200°C for 30 minutes.

    • Apply HMDS vapor priming to promote adhesion.

  • Spin Coating:

    • Place the primed wafer on the spin coater chuck.

    • Dispense approximately 3 mL of the formulated photoresist onto the center of the wafer.

    • Spin coat using a two-stage program:

      • Stage 1: 500 rpm for 5 seconds (spread)

      • Stage 2: 2500 rpm for 40 seconds (thin film formation)

  • Soft Bake:

    • Carefully transfer the coated wafer to a hot plate.

    • Bake at 110°C for 60 seconds to remove the solvent.

  • Film Characterization:

    • Contact Angle Measurement: Measure the static water contact angle on the surface of the baked photoresist film to assess its hydrophobicity.

    • Defect Analysis: Use a wafer inspection system to scan the wafer surface and quantify the defect density.

    • Thickness and Uniformity: Measure the film thickness and uniformity using an ellipsometer.

Protocol 3: Photolithographic Patterning and Analysis

Objective: To pattern the photoresist film and evaluate the impact of the additive on lithographic performance.

Materials:

  • Photoresist-coated wafers from Protocol 4.2

  • 193 nm scanner or stepper

  • Photomask with desired test patterns (lines, spaces, contact holes)

  • Post-exposure bake (PEB) hot plate

  • Developer solution (e.g., 2.38% Tetramethylammonium hydroxide - TMAH)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Exposure:

    • Expose the coated wafers using the 193 nm lithography tool. Perform a dose-to-clear (E₀) test to determine the optimal exposure dose.

  • Post-Exposure Bake (PEB):

    • Bake the exposed wafers at 120°C for 60 seconds to drive the chemically amplified reaction.

  • Development:

    • Develop the wafers in 2.38% TMAH solution for 60 seconds using a puddle or immersion process.

    • Rinse with deionized water and dry with nitrogen.

  • Pattern Analysis:

    • Use an SEM to inspect the patterned features.

    • Measure critical dimensions (CD) and line edge roughness (LER) of the patterned structures.

Visualizations

experimental_workflow cluster_formulation Photoresist Formulation cluster_processing Wafer Processing cluster_analysis Analysis base_resist Base Photoresist mixing Mixing & Filtration base_resist->mixing additive This compound additive->mixing solvent PGMEA solvent->mixing formulated_resist Final Formulation mixing->formulated_resist spin_coat Spin Coating formulated_resist->spin_coat wafer_prep Wafer Priming wafer_prep->spin_coat soft_bake Soft Bake spin_coat->soft_bake exposure 193 nm Exposure soft_bake->exposure contact_angle Contact Angle soft_bake->contact_angle defect_analysis Defect Density soft_bake->defect_analysis peb Post-Exposure Bake exposure->peb develop Development peb->develop patterned_wafer Patterned Wafer develop->patterned_wafer sem_analysis SEM Analysis (CD, LER) patterned_wafer->sem_analysis

Caption: Experimental workflow for evaluating this compound in photolithography.

logical_relationship cluster_properties Mechanism of Action cluster_outcomes Performance Outcomes additive This compound (Additive) surface_tension Reduced Surface Tension additive->surface_tension lowers hydrophobicity Increased Hydrophobicity additive->hydrophobicity imparts wetting Improved Wetting surface_tension->wetting leads to coating_uniformity Enhanced Coating Uniformity wetting->coating_uniformity defect_reduction Reduced Defects wetting->defect_reduction hydrophobicity->defect_reduction resolution Improved Resolution & LER coating_uniformity->resolution

Caption: Logical relationship of additive properties to lithographic performance.

Conclusion

The inclusion of this compound as an additive in photoresist formulations is anticipated to significantly enhance the photolithography process. By reducing surface tension and improving the wetting characteristics of the photoresist, it is expected to lead to more uniform coatings and a reduction in defectivity. The imparted hydrophobicity can further contribute to defect reduction during the development and rinse steps. The protocols provided herein offer a comprehensive framework for the evaluation of this and similar fluorinated additives in a research and development setting. Further studies are warranted to fully characterize the benefits and optimize the concentration of this compound for specific photolithography applications.

References

Application Notes and Protocols: Antibacterial Properties of 3-(perfluoro-n-octyl)-1,2-propylene oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies detailing the antibacterial properties of 3-(perfluoro-n-octyl)-1,2-propylene oxide have been published. The following application notes and protocols are provided as a comprehensive guide for researchers to evaluate the antibacterial potential of this and other novel chemical entities. The data presented is illustrative and should be replaced with experimental findings.

Introduction

3-(perfluoro-n-octyl)-1,2-propylene oxide is a fluorinated epoxide. While the parent compound, propylene oxide, is known for its reactivity, the introduction of a perfluorooctyl chain significantly alters its physicochemical properties, including hydrophobicity and electronic effects. Fluorinated compounds often exhibit unique biological activities, and epoxides are known to be reactive electrophiles capable of interacting with biological nucleophiles. These structural features suggest that 3-(perfluoro-n-octyl)-1,2-propylene oxide may possess antibacterial properties. This document outlines the standard protocols for determining the antibacterial efficacy of this compound.

Quantitative Antibacterial Activity

The following tables summarize hypothetical data for the antibacterial activity of 3-(perfluoro-n-octyl)-1,2-propylene oxide against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-(perfluoro-n-octyl)-1,2-propylene oxide

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16
Enterococcus faecalis (ATCC 29212)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128
Klebsiella pneumoniae (ATCC 700603)Gram-negative64

Table 2: Minimum Bactericidal Concentration (MBC) of 3-(perfluoro-n-octyl)-1,2-propylene oxide

Bacterial StrainGram TypeMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)Gram-positive322
Enterococcus faecalis (ATCC 29212)Gram-positive1284
Escherichia coli (ATCC 25922)Gram-negative>256>4
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>256>2
Klebsiella pneumoniae (ATCC 700603)Gram-negative>256>4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Materials:

  • 3-(perfluoro-n-octyl)-1,2-propylene oxide

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-(perfluoro-n-octyl)-1,2-propylene oxide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.[4]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[5][6][7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate at 37°C for 18-24h C->D E Read Results Visually or with Plate Reader D->E F Determine MIC E->F

Workflow for MIC Determination
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined after the MIC has been established.[5][6][8]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto an MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[5][8]

MBC_Workflow A Select Wells from MIC Plate with No Visible Growth B Aliquot and Spot-plate on MHA A->B C Incubate at 37°C for 18-24h B->C D Count Colonies C->D E Determine MBC (≥99.9% killing) D->E

Workflow for MBC Determination

Proposed Mechanism of Action: Cell Wall Disruption

Epoxides are reactive molecules that can undergo nucleophilic attack, leading to ring-opening. In a bacterial context, the epoxide ring of 3-(perfluoro-n-octyl)-1,2-propylene oxide could be targeted by nucleophilic residues (e.g., amines, carboxylates, thiols) present in the peptidoglycan or teichoic acids of the bacterial cell wall. This covalent modification could disrupt the integrity of the cell wall, leading to cell lysis and death. The perfluorooctyl chain may facilitate the compound's interaction with the lipid components of the cell membrane, further destabilizing the cell envelope.

Signaling_Pathway compound 3-(perfluoro-n-octyl)- 1,2-propylene oxide cell_wall Bacterial Cell Wall (Peptidoglycan, Teichoic Acids) compound->cell_wall Interaction nucleophiles Nucleophilic Residues (-NH2, -COOH, -SH) cell_wall->nucleophiles covalent_mod Covalent Modification of Cell Wall Components nucleophiles->covalent_mod Nucleophilic Attack on Epoxide Ring disruption Disruption of Cell Wall Integrity covalent_mod->disruption lysis Cell Lysis and Death disruption->lysis

Proposed Mechanism of Action

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(perfluoro-n-octyl)propenoxide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route is a two-step process. The first step involves the radical addition of perfluoro-n-octyl iodide to allyl glycidyl ether. This is followed by a second step, which is the epoxidation of the resulting intermediate, 3-(perfluoro-n-octyl)propene, to yield the final product.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are perfluoro-n-octyl iodide (C8F17I) and allyl glycidyl ether. A radical initiator, such as sodium dithionite (Na2S2O4), is also required for the first step.

Q3: What are the typical challenges encountered in this synthesis?

A3: Common challenges include incomplete reaction during the radical addition step, the formation of side products, and difficulties in purifying the final fluorinated epoxide. Achieving high yields can also be a significant challenge.

Q4: Are there any specific safety precautions to consider?

A4: Yes, perfluoroalkyl iodides can be sensitive to light and should be stored properly. Standard laboratory safety protocols, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), should always be followed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Radical Addition of Perfluoro-n-octyl Iodide to Allyl Glycidyl Ether

Issue 1.1: Low or no conversion of starting materials.

  • Possible Cause A: Inactive radical initiator. Sodium dithionite can degrade over time.

    • Solution: Use a fresh batch of sodium dithionite.

  • Possible Cause B: Insufficient temperature. The reaction may require thermal initiation to proceed efficiently.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.

  • Possible Cause C: Presence of radical inhibitors. Oxygen from the air can inhibit radical reactions.

    • Solution: Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the initiator. Maintain an inert atmosphere throughout the reaction.

Issue 1.2: Formation of significant side products.

  • Possible Cause A: Telomerization. The perfluoroalkyl radical can add to multiple molecules of the alkene.

    • Solution: Use a molar excess of the alkene (allyl glycidyl ether) relative to the perfluoroalkyl iodide to favor the 1:1 adduct.

  • Possible Cause B: Dimerization of the perfluoroalkyl radical.

    • Solution: Maintain a low concentration of the radical initiator to control the concentration of perfluoroalkyl radicals.

Step 2: Epoxidation of 3-(Perfluoro-n-octyl)propene

Issue 2.1: Incomplete epoxidation.

  • Possible Cause A: Insufficient amount of epoxidizing agent.

    • Solution: Use a slight excess of the epoxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA).

  • Possible Cause B: Low reaction temperature.

    • Solution: Perform the reaction at the optimal temperature for the chosen epoxidizing agent. For MCPBA, reactions are often carried out at room temperature.

Issue 2.2: Ring-opening of the epoxide.

  • Possible Cause A: Acidic conditions. The epoxide ring is susceptible to opening under acidic conditions, which can be generated from the peroxyacid.

    • Solution: Add a buffering agent, such as sodium bicarbonate or sodium carbonate, to the reaction mixture to neutralize any acidic byproducts.

Purification Challenges

Issue 3.1: Difficulty in separating the product from starting materials or side products.

  • Possible Cause A: Similar polarities. Fluorinated compounds can have unique solubility properties, making separation by standard column chromatography challenging.

    • Solution A: Fluorous solid-phase extraction (F-SPE). This technique utilizes a fluorous stationary phase to retain highly fluorinated compounds, allowing for their separation from non-fluorinated or less-fluorinated impurities.

    • Solution B: Distillation. Given that this compound is a liquid, vacuum distillation can be an effective purification method.

Quantitative Data Summary

ParameterStep 1: Radical AdditionStep 2: EpoxidationReference
Typical Yield 60-80%70-90%General literature values for similar reactions
Reaction Temperature 80-90 °C20-25 °C (for MCPBA)General literature values for similar reactions
Reaction Time 4-8 hours2-6 hoursGeneral literature values for similar reactions
Key Reagents Perfluoro-n-octyl iodide, Allyl glycidyl ether, Sodium dithionite3-(Perfluoro-n-octyl)propene, m-CPBA, Sodium bicarbonateGeneral literature values for similar reactions
Solvent Acetonitrile/WaterDichloromethaneGeneral literature values for similar reactions

Experimental Protocols

Protocol 1: Synthesis of 3-(1-Iodo-3-(perfluoro-n-octyl)propyl)glycidyl ether (Intermediate)

  • To a solution of allyl glycidyl ether (1.2 equivalents) in a mixture of acetonitrile and water (3:1 v/v) is added perfluoro-n-octyl iodide (1.0 equivalent).

  • The mixture is degassed with argon for 30 minutes.

  • Sodium dithionite (1.5 equivalents) is added, and the reaction mixture is heated to 85 °C.

  • The reaction is monitored by TLC. Upon completion (typically 4-6 hours), the mixture is cooled to room temperature.

  • The mixture is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • To a solution of the intermediate from Protocol 1 in a suitable solvent, a base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) is added to induce dehydroiodination to form the alkene.

  • The resulting 3-(perfluoro-n-octyl)propene is dissolved in dichloromethane.

  • m-Chloroperoxybenzoic acid (MCPBA, 1.2 equivalents) and sodium bicarbonate (2.0 equivalents) are added to the solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The final product is purified by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Radical Addition cluster_step2 Step 2: Epoxidation A Perfluoro-n-octyl iodide + Allyl glycidyl ether B Radical Initiator (e.g., Na2S2O4) A->B Initiation C Intermediate: 3-(1-Iodo-3-(perfluoro-n-octyl)propyl)glycidyl ether B->C Propagation D Dehydroiodination (Base) C->D E Alkene Intermediate: 3-(Perfluoro-n-octyl)propene D->E F Epoxidizing Agent (e.g., m-CPBA) E->F Oxidation G Final Product: This compound F->G Troubleshooting_Logic Start Low Yield in Synthesis Step1 Problem in Step 1? (Radical Addition) Start->Step1 Step2 Problem in Step 2? (Epoxidation) Step1->Step2 No NoConv Low/No Conversion Step1->NoConv Yes SideProd Side Products Step1->SideProd Yes Purification Purification Issue? Step2->Purification No IncompleteEpox Incomplete Epoxidation Step2->IncompleteEpox Yes RingOpening Ring Opening Step2->RingOpening Yes DifficultSep Difficult Separation Purification->DifficultSep Yes CheckInitiator Check Initiator Activity NoConv->CheckInitiator IncreaseTemp Increase Temperature NoConv->IncreaseTemp InertAtmosphere Ensure Inert Atmosphere NoConv->InertAtmosphere ExcessAlkene Use Excess Alkene SideProd->ExcessAlkene ExcessEpoxAgent Use Excess Epoxidizing Agent IncompleteEpox->ExcessEpoxAgent Buffer Add Buffer RingOpening->Buffer FSPE Use Fluorous SPE DifficultSep->FSPE Distillation Try Vacuum Distillation DifficultSep->Distillation

Technical Support Center: Synthesis of 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Perfluoro-n-octyl)propenoxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for synthesizing this compound is the epoxidation of the corresponding alkene, 3-(perfluoro-n-octyl)propene, using an oxidizing agent. A highly successful approach involves the use of sodium hypochlorite (NaOCl) in a biphasic solvent system, often with a phase-transfer catalyst to enhance the reaction rate and yield.[1][2]

Q2: What is the role of a phase-transfer catalyst in this synthesis?

A2: In the biphasic epoxidation of 3-(perfluoro-n-octyl)propene, the perfluoroalkene is soluble in the organic phase, while the oxidizing agent, sodium hypochlorite, is in the aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt like Aliquat® 336, facilitates the transfer of the hypochlorite anion (OCl-) from the aqueous phase to the organic phase, where it can react with the alkene.[1][3] This overcomes the immiscibility of the reactants and significantly accelerates the reaction.

Q3: What are the expected yields for this reaction?

A3: The yields for the epoxidation of perfluoroalkenes using sodium hypochlorite are generally high, often approaching quantitative levels for internal and cyclic perfluoroalkenes.[1] For terminal alkenes like 3-(perfluoro-n-octyl)propene, the yield may be slightly lower due to potential side reactions.[1] With optimized conditions, yields can be maximized.

Q4: What are the main side reactions to be aware of?

A4: The primary side reactions in the epoxidation of perfluoroalkenes with sodium hypochlorite include the opening of the carbon-carbon double bond, leading to the formation of sodium salts of polyfluorocarboxylic acids.[1] The presence of chlorine or bromine atoms near the double bond can decrease the selectivity of the epoxidation.[1] Additionally, the epoxide ring can be opened under certain conditions, especially in the presence of nucleophiles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective mixing of the biphasic system.Increase the stirring speed to ensure a fine emulsion and maximize the interfacial area between the aqueous and organic phases.
Low concentration or degradation of the sodium hypochlorite solution.Use a fresh, commercially available sodium hypochlorite solution with a known concentration. The available chlorine content should ideally be between 1% and 20% by weight.[2]
Inactive or insufficient phase-transfer catalyst.Ensure the phase-transfer catalyst is pure and used in the correct molar ratio. Consider screening different quaternary ammonium or phosphonium salts.[2]
Reaction temperature is too low.While the reaction is typically carried out at 0-30°C, a slight increase in temperature within this range may improve the reaction rate.[1] Monitor for potential increases in side reactions at higher temperatures.
Formation of Significant Byproducts Presence of impurities in the starting alkene.Purify the 3-(perfluoro-n-octyl)propene before the reaction, for example, by distillation.
Incorrect pH of the reaction mixture.The reaction is typically performed under basic conditions. The presence of an inorganic base can improve selectivity.[2]
Prolonged reaction time.Monitor the reaction progress by techniques like GC-MS. Quench the reaction once the starting material is consumed to prevent further reaction of the epoxide product.
Difficult Product Isolation Emulsion formation during workup.Break the emulsion by adding a saturated brine solution.
Co-distillation of product with solvent.Use a high-boiling point, inert organic solvent for the reaction to facilitate purification by distillation.
Incomplete removal of the catalyst.Wash the organic phase thoroughly with water and brine to remove the water-soluble phase-transfer catalyst.

Experimental Protocols

Key Experiment: Epoxidation of 3-(Perfluoro-n-octyl)propene with Sodium Hypochlorite

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-(perfluoro-n-octyl)propene

  • Sodium hypochlorite (NaOCl) solution (commercial grade, ~10-15% available chlorine)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Aliquat® 336 (or other suitable phase-transfer catalyst)

  • Sodium sulfite (Na2SO3) solution (10% w/v)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(perfluoro-n-octyl)propene in a suitable organic solvent (e.g., dichloromethane) and acetonitrile.

  • Add the phase-transfer catalyst (e.g., Aliquat® 336, typically 1-5 mol% relative to the alkene).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours. Maintain the temperature at 0-5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC-MS.

  • Once the reaction is complete (typically 2-6 hours), quench the reaction by adding a 10% sodium sulfite solution to destroy any excess hypochlorite.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of this compound. The data is illustrative and based on general trends observed in the epoxidation of perfluoroalkenes.[1][2]

Table 1: Effect of Catalyst Loading on Product Yield

Catalyst (Aliquat® 336) Loading (mol%)Approximate Yield (%)
0< 10
175 - 85
2.585 - 95
5> 90

Table 2: Effect of Reaction Temperature on Product Yield

Temperature (°C)Approximate Yield (%)Observations
080 - 90Slower reaction rate
25> 90Optimal balance of rate and selectivity
4085 - 95Increased rate, potential for more side products

Table 3: Effect of NaOCl to Alkene Molar Ratio on Product Yield

NaOCl:Alkene Molar RatioApproximate Yield (%)
1:170 - 80
1.5:185 - 95
2:1> 90

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkene in Solvent B Add Phase-Transfer Catalyst A->B C Cool to 0°C B->C D Slowly Add NaOCl Solution C->D Vigorous Stirring E Stir at Room Temperature D->E F Monitor by GC-MS E->F G Quench with Na2SO3 F->G Reaction Complete H Separate & Wash Organic Layer G->H I Dry & Evaporate Solvent H->I J Vacuum Distillation I->J K This compound J->K Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? Cause1 Ineffective Mixing? Start->Cause1 Yes Byproducts High Byproducts? Start->Byproducts No Solution1 Increase Stirring Speed Cause1->Solution1 Yes Cause2 Degraded Reagents? Cause1->Cause2 No Solution2 Use Fresh NaOCl & Pure Catalyst Cause2->Solution2 Yes Cause3 Suboptimal Temperature? Cause2->Cause3 No Solution3 Optimize Temperature (0-30°C) Cause3->Solution3 Yes Cause4 Impure Starting Material? Byproducts->Cause4 Yes Solution4 Purify Alkene Before Reaction Cause4->Solution4 Yes Cause5 Incorrect Reaction Time? Cause4->Cause5 No Solution5 Monitor Reaction & Quench Promptly Cause5->Solution5 Yes

Caption: Troubleshooting logic for low yield and byproduct formation.

References

Stability and degradation of 3-(Perfluoro-n-octyl)propenoxide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3-(Perfluoro-n-octyl)propenoxide.

Frequently Asked Questions (FAQs)

1. What is the general stability profile of this compound?

This compound is a colorless liquid known for its thermal stability and chemical inertness, largely due to its perfluorinated octyl chain.[1] It is considered stable under recommended storage conditions.[2] For transportation, it is typically stable at room temperature.[3]

2. What are the recommended storage conditions for this compound?

To ensure stability, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][4] Some suppliers recommend a storage temperature of 2-8°C.[5] It should be stored away from incompatible materials and foodstuff containers.[4]

3. What materials are incompatible with this compound?

While specific incompatibility data is limited, epoxides as a class can react with strong acids, bases, and nucleophiles, which can lead to ring-opening of the epoxide group. Therefore, it is prudent to avoid storage with or exposure to these materials.

4. How can I handle this compound safely to avoid degradation and contamination?

Safe handling is crucial for maintaining the integrity of the compound. Always handle the compound in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes.[4] Use clean equipment to prevent cross-contamination.

Troubleshooting Guide

Problem Possible Causes Suggested Actions
Inconsistent experimental results Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light exposure, container seal). 2. Verify that the compound was handled in an inert atmosphere if it is sensitive to air or moisture. 3. Perform a quality control check (e.g., NMR, HPLC) on a new and the suspect sample to compare purity.
Change in physical appearance (e.g., color, viscosity) Degradation or polymerization of the compound.1. Do not use the sample. 2. Dispose of the sample according to safety guidelines. 3. Obtain a fresh batch of the compound and ensure proper storage.
Reduced reactivity in a synthesis The epoxide ring may have undergone hydrolysis or reaction with contaminants.1. Ensure all solvents and reagents are anhydrous and free of acidic or basic impurities. 2. Analyze the sample for the presence of impurities or degradation products.

Experimental Protocols

Protocol for Assessing Thermal Stability
  • Sample Preparation: Aliquot 1 mg of this compound into several amber glass vials.

  • Incubation: Place the vials in temperature-controlled environments at 4°C, 25°C (room temperature), and 40°C.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature.

  • Analysis: Analyze the purity of the sample using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Recording: Record the percentage of the parent compound remaining at each time point and temperature.

Protocol for Assessing pH Stability
  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).

  • Time Points: At regular intervals, take an aliquot from each solution.

  • Analysis: Quantify the concentration of the compound using HPLC or a similar technique.

  • Data Presentation: Summarize the degradation rate at each pH level.

Quantitative Data Summary

Condition Parameter Time Point 1 Time Point 2 Time Point 3 Time Point 4
Temperature % Purity at 4°C
% Purity at 25°C
% Purity at 40°C
pH % Remaining at pH 3
% Remaining at pH 5
% Remaining at pH 7
% Remaining at pH 9
% Remaining at pH 11
Light Exposure % Purity (Dark)
% Purity (Ambient Light)
% Purity (UV Light)

Visualizations

Stability_Factors cluster_factors Factors Influencing Stability cluster_compound cluster_degradation Potential Degradation Temp Temperature Compound This compound Temp->Compound pH pH pH->Compound Light Light Exposure Light->Compound Contaminants Contaminants Contaminants->Compound Degradation Degradation Products Compound->Degradation leads to

Caption: Factors influencing the stability of this compound.

Stability_Testing_Workflow start Start: Obtain Compound prep Prepare Samples under Controlled Conditions start->prep expose Expose to Stress Conditions (Temp, pH, Light) prep->expose collect Collect Samples at Defined Time Points expose->collect analyze Analyze Purity and Degradants (e.g., HPLC, GC-MS) collect->analyze data Record and Analyze Data analyze->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for assessing compound stability.

Troubleshooting_Degradation start Inconsistent Experimental Results Observed check_storage Review Storage Conditions (Temp, Light, Container Seal) start->check_storage check_handling Review Handling Procedures (e.g., Inert Atmosphere, Contamination) start->check_handling qc_analysis Perform QC Analysis (e.g., NMR, HPLC) on Suspect and New Samples check_storage->qc_analysis check_handling->qc_analysis compare Compare Results qc_analysis->compare degradation_confirmed Degradation Confirmed: Discard Old Sample, Use New compare->degradation_confirmed Discrepancy Found no_degradation No Degradation Detected: Investigate Other Experimental Parameters compare->no_degradation No Discrepancy

Caption: Troubleshooting decision tree for suspected sample degradation.

References

Troubleshooting experimental reactions with 3-(Perfluoro-n-octyl)propenoxide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Perfluoro-n-octyl)propenoxide.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound, with the CAS number 38565-53-6 and molecular formula C11H5F17O, is a fluorinated epoxide. Its IUPAC name is 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane. It is a colorless liquid known for its hydrophobic and oleophobic properties, as well as its thermal stability and chemical inertness, making it a valuable building block in the synthesis of other perfluorinated compounds.

2. How should I store and handle this compound?

Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Due to its reactivity as an epoxide, avoid contact with strong acids, bases, and nucleophiles during storage. Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

3. In which solvents is this compound soluble?

Due to its long perfluoroalkyl chain, this compound exhibits limited solubility in many common organic solvents. It is generally more soluble in fluorinated solvents like perfluorohexane or specialty solvents like hexafluoroisopropanol (HFIP). Some solubility may be observed in highly polar aprotic solvents or chlorinated solvents. It is recommended to perform small-scale solubility tests before beginning a large-scale reaction.

4. What are the expected regioisomeric products from the ring-opening of this compound?

The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions.

  • Under basic or nucleophilic conditions (SN2-type mechanism): The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring (the terminal -CH2 group).

  • Under acidic conditions (SN1-type mechanism): The reaction proceeds through a more carbocation-like transition state. The nucleophile will preferentially attack the more substituted carbon, which can better stabilize the partial positive charge.

5. I am observing low or no reactivity in my ring-opening reaction. What are the possible causes and solutions?

Low reactivity can be due to several factors:

  • Poor solubility of the epoxide: Ensure your reaction solvent can adequately dissolve this compound. Consider using a co-solvent system or a fluorinated solvent.

  • Weak nucleophile: If using a weak nucleophile, the reaction may require acidic catalysis to activate the epoxide ring.

  • Steric hindrance: A bulky nucleophile may have difficulty approaching the epoxide. Consider using a less hindered nucleophile or increasing the reaction temperature.

  • Insufficient activation: Under acidic conditions, ensure a sufficient amount of acid catalyst is present. For reactions with weak nucleophiles, the use of fluorinated alcohols like HFIP or TFE as solvents can promote the reaction.

6. My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

To favor attack at the less substituted carbon, use strong nucleophiles in an aprotic solvent. To favor attack at the more substituted carbon, use a weak nucleophile in the presence of a strong acid. The choice of solvent can also influence selectivity.

7. I am having difficulty purifying my perfluoroalkylated product. What methods are recommended?

Purification of highly fluorinated compounds can be challenging due to their unique solubility properties.

  • Liquid-Liquid Extraction: Use a solvent system where your product has preferential solubility, such as a fluorous-organic biphasic system.

  • Column Chromatography: Standard silica gel chromatography can be effective, but you may need to use solvent systems with a higher concentration of a polar eluent or a mixture of a non-polar and a moderately polar solvent.

  • Distillation: If your product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient reaction time or temperature.Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Gradually increase the temperature, ensuring it does not lead to decomposition.
Poor solubility of reactants.Change to a more suitable solvent or use a co-solvent system. Consider fluorinated solvents.
Inactive catalyst.If using a catalyst, ensure it is fresh and active.
Formation of multiple byproducts Side reactions due to high temperature.Run the reaction at a lower temperature for a longer duration.
Presence of water or other impurities.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Incorrect stoichiometry.Carefully check the molar ratios of your reactants and reagents.
Product decomposition during workup or purification Product instability to acidic or basic conditions.Use a neutral workup procedure. Buffer the aqueous phase if necessary.
Thermal decomposition during purification.Use purification methods that do not require high temperatures, such as column chromatography at room temperature. If distillation is necessary, use a high vacuum to lower the boiling point.
Unexpected Regioisomer Formation
Symptom Possible Cause Suggested Solution
Mixture of regioisomers under basic conditions Reaction conditions are not strictly basic; presence of acidic impurities.Ensure the absence of any acidic species. Use a non-protic solvent.
The nucleophile is not strong enough to ensure a pure SN2 pathway.Use a stronger nucleophile or consider converting the nucleophile to its more reactive conjugate base.
Mixture of regioisomers under acidic conditions Insufficient acid to fully promote the SN1 pathway.Increase the amount of acid catalyst.
The nucleophile is too strong, leading to a competing SN2 pathway.Use a weaker nucleophile.

Experimental Protocols

General Protocol for Nucleophilic Ring-Opening under Basic Conditions (SN2 Pathway)

This protocol describes the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Anhydrous polar aprotic solvent (e.g., THF, acetonitrile)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine nucleophile (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to a temperature determined by small-scale optimization (e.g., 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Ring-Opening under Acidic Conditions (SN1 Pathway)

This protocol describes the reaction of this compound with an alcohol nucleophile.

Materials:

  • This compound

  • Alcohol nucleophile (e.g., methanol, acting as both nucleophile and solvent)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the alcohol solvent.

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for SN2 Ring-Opening

experimental_workflow_sn2 start Start reactants Combine Epoxide and Nucleophile in Aprotic Solvent start->reactants reaction Stir at RT or Heat reactants->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Product purify->product ring_opening_pathways cluster_sn2 Basic/Nucleophilic Conditions (SN2) cluster_sn1 Acidic Conditions (SN1-like) epoxide_sn2 Epoxide transition_state_sn2 SN2 Transition State (Attack at less hindered C) epoxide_sn2->transition_state_sn2 nucleophile Strong Nucleophile nucleophile->epoxide_sn2 product_sn2 Product (Regioisomer 1) transition_state_sn2->product_sn2 epoxide_sn1 Epoxide protonated_epoxide Protonated Epoxide epoxide_sn1->protonated_epoxide acid H+ transition_state_sn1 SN1-like Transition State (Attack at more substituted C) protonated_epoxide->transition_state_sn1 product_sn1 Product (Regioisomer 2) transition_state_sn1->product_sn1 troubleshooting_low_yield start Low Yield Observed check_conversion Is starting material consumed? (TLC/GC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion check_conversion->high_conversion Yes solubility Improve Solubility (Different Solvent/Co-solvent) low_conversion->solubility time_temp Increase Reaction Time/Temperature low_conversion->time_temp catalyst Check Catalyst Activity low_conversion->catalyst check_byproducts Are there significant byproducts? high_conversion->check_byproducts no_byproducts No Significant Byproducts check_byproducts->no_byproducts No yes_byproducts Significant Byproducts check_byproducts->yes_byproducts Yes workup_loss Product Loss During Workup/Purification no_byproducts->workup_loss side_reactions Optimize Conditions to Minimize Side Reactions (Lower Temp, Purer Reagents) yes_byproducts->side_reactions

Technical Support Center: Optimizing Reaction Conditions for 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for 3-(Perfluoro-n-octyl)propenoxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the epoxidation of the corresponding alkene, 3-(perfluoro-n-octyl)propene, using a peroxy acid.[1] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability and effectiveness in epoxidizing a variety of alkenes.[2][3]

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenge stems from the electron-deficient nature of the starting alkene due to the strong electron-withdrawing effect of the perfluorooctyl group.[4] This can lead to slower reaction rates compared to electron-rich alkenes.[5] Additionally, potential side reactions such as epoxide ring-opening to form a diol can occur, especially in the presence of acidic byproducts and water.[6] Purification can also be challenging due to the unique solubility properties of long-chain perfluorinated compounds.

Q3: How can I monitor the progress of the epoxidation reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting alkene and the appearance of the epoxide product.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In ¹H NMR, the protons on the epoxide ring are expected to appear in the 2.5-3.5 ppm region.[7] In ¹³C NMR, the carbons of the epoxide ring typically resonate between 40 and 60 ppm.[8] In Infrared (IR) spectroscopy, characteristic peaks for the epoxide ring can be observed around 1250 cm⁻¹ (C-O stretch) and in the 950-810 cm⁻¹ region.[9]

Q5: What are the safety precautions I should take when working with m-CPBA and perfluoroalkyl compounds?

A5: m-CPBA is a potentially explosive solid and should be handled with care, avoiding shock and friction. It is also a strong oxidizing agent. Perfluorinated compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Alkene 1. Insufficient Reactivity: The perfluorooctyl group deactivates the double bond, making it less susceptible to electrophilic attack by m-CPBA.[4] 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Degraded m-CPBA: m-CPBA can degrade over time, losing its oxidizing power.1. Increase Reactant Concentration: Use a higher concentration of m-CPBA (e.g., 1.5-2.0 equivalents). 2. Increase Reaction Temperature: Cautiously increase the temperature in small increments (e.g., to 40°C or reflux in a suitable solvent like dichloromethane), while monitoring for side product formation. 3. Use Fresh m-CPBA: Ensure the m-CPBA is fresh and has been stored properly. 4. Consider a More Reactive Peroxy Acid: Trifluoroperacetic acid, generated in situ, is a more potent oxidizing agent for electron-deficient alkenes.[5]
Formation of a Diol Side Product 1. Acid-Catalyzed Ring Opening: The m-chlorobenzoic acid byproduct can catalyze the ring-opening of the epoxide by water or other nucleophiles present.[6] 2. Presence of Water: Water in the reaction mixture can act as a nucleophile to open the epoxide ring.1. Buffer the Reaction: Add a mild base, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to neutralize the acidic byproduct.[3] 2. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents.
Difficult Purification of the Product 1. Similar Polarity of Product and Byproduct: The epoxide product and the m-chlorobenzoic acid byproduct may have similar polarities, making separation by column chromatography challenging. 2. Unique Solubility of Fluorinated Compounds: Perfluorinated compounds often exhibit different solubility profiles compared to their non-fluorinated analogs, which can complicate extractions and chromatography.[10]1. Aqueous Wash: After the reaction, wash the organic layer with a basic aqueous solution (e.g., 5% NaOH or saturated NaHCO₃) to remove the acidic byproduct. 2. Solvent Selection for Chromatography: Consider using fluorinated solvents or solvent mixtures for column chromatography to improve separation. 3. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[11]
Incomplete Reaction Despite Extended Time 1. Steric Hindrance: While the perfluorooctyl group is primarily electron-withdrawing, its bulkiness might slightly hinder the approach of the oxidizing agent.[12] 2. Poor Solubility of Reactants: The perfluoroalkyl alkene may have limited solubility in the reaction solvent at lower temperatures.1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours). 2. Solvent Optimization: Use a solvent or co-solvent system that ensures the solubility of both the alkene and m-CPBA. Perfluorinated solvents or co-solvents could be beneficial.[13][14]

Experimental Protocols

Protocol 1: Epoxidation of 3-(Perfluoro-n-octyl)propene using m-CPBA

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 3-(Perfluoro-n-octyl)propene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Perfluoro-n-octyl)propene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.5 eq) in DCM. Add this solution dropwise to the stirring solution of the alkene at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Upon completion, cool the reaction mixture to 0°C and quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite until a negative starch-iodide paper test is obtained.

  • Workup:

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x).

    • Wash with brine (1 x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

Table 1: Representative Reaction Conditions for Epoxidation of Electron-Deficient Alkenes

ParameterTypical RangeRationale/Considerations
m-CPBA (equivalents) 1.1 - 2.0Electron-deficient alkenes require more forcing conditions; a slight excess of m-CPBA is often necessary to drive the reaction to completion.[5]
Temperature (°C) 25 - 40 (or reflux)Higher temperatures can increase the reaction rate but may also promote side reactions like epoxide ring-opening.[3]
Reaction Time (h) 12 - 48Slower reaction rates are expected for electron-deficient alkenes.
Solvent Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE)Chlorinated solvents are commonly used for m-CPBA epoxidations.
Typical Yields (%) 40 - 80%Yields can vary significantly based on the substrate and optimization of reaction conditions.

Table 2: Spectroscopic Data for Characterization of this compound

Spectroscopic Technique Expected Chemical Shifts / Frequencies Assignment
¹H NMR (ppm) 2.5 - 3.5Protons on the oxirane ring[7]
¹³C NMR (ppm) 40 - 60Carbons of the oxirane ring[8]
¹⁹F NMR (ppm) -81 (CF₃), -122 to -126 (CF₂)Signals corresponding to the perfluorooctyl chain[15]
IR (cm⁻¹) ~1250, 950-810C-O stretching and ring vibrations of the epoxide[9]

Mandatory Visualization

experimental_workflow start Start: 3-(Perfluoro-n-octyl)propene + m-CPBA in DCM reaction Epoxidation Reaction (0°C to RT, 12-24h) start->reaction quench Quench with Na₂SO₃ solution reaction->quench workup Aqueous Workup (NaHCO₃, Brine) quench->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Purified this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_alkene Is starting alkene consumed? start->check_alkene check_side_product Major side product observed? check_alkene->check_side_product Yes no_alkene_consumed Increase m-CPBA equivalents Increase temperature Use fresh m-CPBA check_alkene->no_alkene_consumed No diol_formation Diol formation likely check_side_product->diol_formation Yes incomplete_reaction Incomplete reaction check_side_product->incomplete_reaction No add_buffer Add buffer (NaHCO₃) Use anhydrous conditions diol_formation->add_buffer increase_time_temp Increase reaction time Optimize solvent incomplete_reaction->increase_time_temp

Caption: Troubleshooting decision tree for low-yield epoxidation reactions.

References

Best practices for handling viscous 3-(Perfluoro-n-octyl)propenoxide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling the viscous compound 3-(Perfluoro-n-octyl)propenoxide. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a fluorinated epoxide with the chemical formula C₁₁H₅F₁₇O.[1][2] It is a clear liquid with a high boiling point and is soluble in chloroform and slightly soluble in methanol.[3] Due to its perfluorinated chain, it exhibits low surface energy and is useful in creating hydrophobic and oleophobic surfaces.[1]

Quantitative Data Summary:

PropertyValue
Molecular Formula C₁₁H₅F₁₇O
Molecular Weight 476.13 g/mol [2]
CAS Number 38565-53-6[1][2]
Boiling Point 87°C at 19 mmHg
Density 1.712 g/mL at 25°C
Refractive Index (n20/D) 1.32[3]
Flash Point >230 °F (>110 °C)[3]
Solubility Soluble in Chloroform, Slightly Soluble in Methanol[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[3] Avoid direct sunlight and sources of ignition. When handling, use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All procedures should be performed in a fume hood.

Q3: What are the primary hazards associated with this compound?

A3: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Avoid breathing fumes, gas, mist, vapors, or spray.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4]

Q4: In which applications is this compound commonly used?

A4: It is primarily used as a surfactant, a surface modifier for creating water- and oil-repellent coatings, and as a chemical intermediate in the synthesis of other fluorinated compounds.[1] Its unique properties make it valuable in materials science and potentially in the development of drug delivery systems.[5]

Troubleshooting Guides

Issue 1: Difficulty in Dispensing and Inaccurate Measurements due to High Viscosity

Potential Causes:

  • Standard pipetting techniques are not suitable for viscous liquids.

  • Temperature fluctuations affecting viscosity.

  • Adhesion of the compound to pipette tips.

Solutions:

  • Use Positive-Displacement Pipettes: These are recommended for highly viscous liquids as they function like a syringe, ensuring accurate and complete dispensing.

  • Reverse Pipetting Technique: If using air-displacement pipettes, employ the reverse pipetting technique. This involves aspirating more liquid than needed and then dispensing the desired volume, leaving the excess in the tip.

  • Wide-Bore Pipette Tips: Use pipette tips with a wider opening to reduce shear forces and make aspiration and dispensing easier.

  • Controlled Temperature: Gently warm the compound to a consistent temperature to lower its viscosity. Ensure the temperature is well below the compound's boiling point and that it does not affect its stability.

  • Slow and Steady Operation: Aspirate and dispense the liquid slowly and smoothly to prevent bubble formation and ensure accuracy.

Issue 2: Incomplete or Slow Reaction During Synthesis

Potential Causes:

  • Poor mixing due to high viscosity of the monomer.

  • Low reactivity of the nucleophile.

  • Inappropriate reaction temperature.

  • Catalyst inhibition or degradation.

Solutions:

  • Mechanical Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure thorough mixing of the viscous reaction mixture.

  • Solvent Selection: Dissolve the this compound in a suitable, non-reactive solvent to reduce viscosity and improve contact with other reactants.[6]

  • Reaction Conditions: As an epoxide, its ring-opening is facilitated by either acidic or basic conditions. The choice of catalyst and reaction conditions will depend on the specific nucleophile being used.

  • Temperature Optimization: Gradually increase the reaction temperature to enhance the reaction rate, while monitoring for any potential side reactions or degradation.

  • Catalyst Choice: For nucleophilic ring-opening reactions, consider using a suitable catalyst to activate the epoxide ring.

Issue 3: Formation of Undesired Byproducts

Potential Causes:

  • Reaction temperature is too high.

  • Presence of impurities in the reactants or solvent.

  • Side reactions due to the reactivity of the epoxide ring.

Solutions:

  • Temperature Control: Maintain a consistent and optimized reaction temperature to minimize the formation of thermal degradation products.

  • Purification of Reactants: Ensure all reactants and solvents are pure and dry before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.

  • Controlled Addition of Reactants: Add the nucleophile to the epoxide solution slowly and in a controlled manner to manage the reaction exotherm and minimize side reactions.

Experimental Protocols

General Protocol for Nucleophilic Ring-Opening Reaction:

This is a generalized protocol and should be optimized for specific nucleophiles and experimental setups.

  • Preparation:

    • Set up a clean, dry reaction vessel equipped with a mechanical stirrer, a condenser, a thermometer, and an inlet for an inert gas.

    • Under a nitrogen or argon atmosphere, add this compound to the reaction vessel.

    • If necessary, dissolve the epoxide in an appropriate anhydrous solvent to reduce viscosity.

  • Reaction:

    • Add the chosen nucleophile (e.g., an amine, thiol, or alcohol) to the reaction vessel. The addition should be done dropwise if the reaction is exothermic.

    • If a catalyst is required, add it to the reaction mixture.

    • Stir the mixture vigorously to ensure proper mixing.

    • Heat the reaction to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., by adding water or a dilute acid/base solution).

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography, distillation, or recrystallization.

Visualizations

Experimental_Workflow prep Preparation - Clean, dry reaction vessel - Add this compound - Add solvent (if needed) reaction Reaction - Add nucleophile and catalyst - Stir vigorously - Heat and monitor prep->reaction Start Reaction workup Work-up - Cool and quench - Extract product reaction->workup Reaction Complete purification Purification - Remove solvent - Purify by chromatography, distillation, or recrystallization workup->purification Crude Product analysis Analysis - Characterize the final product purification->analysis Pure Product

Caption: A general experimental workflow for a nucleophilic ring-opening reaction of this compound.

Troubleshooting_Tree start Problem: Incomplete Reaction q1 Is the mixture homogeneous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature optimal? a1_yes->q2 sol1 Improve stirring (mechanical stirrer). Consider adding a solvent to reduce viscosity. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst active and appropriate? a2_yes->q3 sol2 Gradually increase temperature. Ensure uniform heating. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Reaction should proceed. a3_yes->end sol3 Use fresh catalyst. Consider a different catalyst. a3_no->sol3 sol3->end

References

Identifying common impurities in 3-(Perfluoro-n-octyl)propenoxide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Perfluoro-n-octyl)propenoxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, with the CAS number 38565-53-6, is a fluorinated epoxide. It is primarily utilized as a surfactant, a surface modifier, and a building block in the synthesis of other perfluorinated compounds. Its perfluorinated tail provides properties like water and oil repellency, making it valuable in coatings and textiles. In the context of drug development, fluorinated compounds and epoxides are important intermediates.

Q2: What are the likely impurities in a sample of this compound?

A2: Common impurities can arise from the synthesis process, which typically involves the epoxidation of a precursor alkene, or from degradation. These impurities may include:

  • Unreacted Starting Material: The precursor alkene, 3-(Perfluoro-n-octyl)propene.

  • Synthesis Byproducts: Depending on the oxidizing agent used, byproducts such as meta-chlorobenzoic acid (from m-CPBA) may be present.

  • Ring-Opened Products: The epoxide ring is susceptible to opening by nucleophiles. The most common of these is the corresponding diol, 1,2-dihydroxy-3-(perfluoro-n-octyl)propane, formed by reaction with residual water.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹⁹F NMR). These methods can identify and quantify the main compound and its impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Symptoms: Your GC-MS chromatogram shows peaks other than the main product peak for this compound.

Possible Causes and Solutions:

Potential Impurity Identification by MS Suggested Action
3-(Perfluoro-n-octyl)propeneLook for a molecular ion peak corresponding to the alkene (lower molecular weight than the epoxide).This indicates an incomplete epoxidation reaction. Consider repeating the synthesis with a longer reaction time or a higher concentration of the oxidizing agent.
meta-chlorobenzoic acid (if m-CPBA was used)Characteristic fragments of benzoic acid and chlorine isotopes.This is a common byproduct. Improve the purification process, for example, by washing the organic phase with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.
1,2-dihydroxy-3-(perfluoro-n-octyl)propaneA molecular ion peak corresponding to the diol (higher molecular weight due to the addition of a water molecule).This suggests hydrolysis of the epoxide. Ensure anhydrous conditions during synthesis and storage. If the diol is present, purification by column chromatography may be necessary.
Residual SolventMatch the mass spectrum with a library of common solvents.Remove residual solvent by drying the product under high vacuum.

Experimental Protocol: GC-MS Analysis

A general protocol for the GC-MS analysis of this compound is provided below. Optimization may be required for your specific instrument and sample.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is often suitable for separating fluorinated compounds.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Scan Mode: Full scan to identify unknown impurities.

Issue 2: Inconsistent Results in Experiments

Symptoms: You are using this compound in a reaction, for example, as a building block for a larger molecule, and are observing variable yields or the formation of unexpected side products.

Possible Cause: The presence of impurities in your this compound can significantly affect its reactivity. For instance, the presence of the corresponding diol can interfere with reactions where the epoxide ring is the desired reactive site.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or acetone-d₆.

  • ¹H NMR:

    • The protons on the epoxide ring and the adjacent CH₂ group will have characteristic chemical shifts and coupling patterns.

    • The presence of the diol impurity would be indicated by the appearance of hydroxyl (-OH) protons and a change in the chemical shifts of the protons on the carbon backbone.

    • The unreacted alkene would show signals in the vinyl region.

  • ¹⁹F NMR:

    • This is particularly useful for fluorinated compounds.

    • The perfluoro-n-octyl chain will give a series of distinct signals.

    • Impurities with a different fluorine environment will be readily detectable.

Visualization of a Potential Synthetic Application

This compound can be used as a building block in the synthesis of fluorinated polymers. For example, it can be copolymerized with other monomers to create materials with specific surface properties for biomedical applications, such as anti-fouling coatings for medical devices.

synthesis_pathway propenoxide This compound polymerization Ring-Opening Copolymerization propenoxide->polymerization monomer Co-monomer (e.g., Poly(ethylene glycol) methyl ether methacrylate) monomer->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization polymer Fluorinated Copolymer polymerization->polymer application Biomedical Application (e.g., Anti-fouling Coating) polymer->application

Caption: A potential synthetic pathway using this compound.

Analysis of reaction byproducts from 3-(Perfluoro-n-octyl)propenoxide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Perfluoro-n-octyl)propenoxide. The information is structured to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected main reaction products when reacting this compound with nucleophiles?

A1: this compound is a fluorinated epoxide. The highly strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening.[1][2] The perfluoro-n-octyl group is strongly electron-withdrawing, which influences the regioselectivity of the ring-opening. Generally, under basic or neutral conditions, nucleophiles will attack the sterically less hindered carbon of the epoxide ring (C1). Under acidic conditions, the reaction can become less regioselective and may favor attack at the more substituted carbon (C2) due to partial carbocation character in the transition state.

Q2: What are the common classes of byproducts observed in reactions with this compound?

A2: Due to the high reactivity of the epoxide ring, several side reactions can occur. Common byproducts include:

  • Regioisomers: Attack of the nucleophile at the alternative carbon atom of the epoxide ring.

  • Diol formation: Hydrolysis of the epoxide due to trace amounts of water in the reaction mixture.

  • Oligomers/Polymers: Self-polymerization of the epoxide, which can be initiated by catalysts or impurities.[1]

  • Rearrangement products: Under certain conditions, rearrangement of the epoxide to an unsaturated alcohol may occur, although this is less common.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following:

  • Anhydrous Conditions: Use thoroughly dried solvents and reagents to prevent hydrolysis to the diol.

  • Control of Stoichiometry: Use a precise stoichiometry of the nucleophile to avoid side reactions. An excess of the epoxide may favor polymerization.

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions, which often have higher activation energies.

  • Choice of Catalyst: If a catalyst is used, its nature and concentration can significantly impact the product distribution. Lewis acids, for instance, can sometimes lead to a mixture of regioisomers.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile products and byproducts.

  • ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the main product and identify fluorinated byproducts. ¹⁹F NMR is particularly powerful for analyzing mixtures of fluorinated compounds.

  • High-Performance Liquid Chromatography (HPLC): For the analysis and purification of non-volatile products.

Troubleshooting Guides

Issue 1: Low yield of the desired ring-opened product.
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction by TLC or GC. If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or time.
Suboptimal catalystIf using a catalyst, screen different catalysts (e.g., various Lewis or Brønsted acids/bases) and optimize the catalyst loading.
Steric hindranceThe nucleophile might be too bulky to efficiently attack the epoxide. Consider using a smaller nucleophile if the application allows.
Reagent degradationEnsure the purity and activity of the nucleophile and any catalysts used.
Issue 2: Formation of a significant amount of a diol byproduct (1H,1H,2H,3H,3H-Perfluoroundecane-1,2-diol).
Possible Cause Suggested Solution
Presence of water in the reactionUse anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis during workupMinimize contact with aqueous solutions during the extraction process. Use brine to wash the organic layer and dry it thoroughly with a drying agent (e.g., MgSO₄ or Na₂SO₄).
Issue 3: Presence of multiple product spots on TLC or multiple peaks in GC/MS, suggesting isomeric byproducts.
Possible Cause Suggested Solution
Lack of regioselectivityReaction conditions may favor attack at both carbons of the epoxide. For nucleophilic attack at the less substituted carbon, use basic or neutral conditions. For attack at the more substituted carbon, carefully controlled acidic conditions might be employed, but expect potential mixtures.
Isomerization of the productThe product may be unstable under the reaction or workup conditions. Analyze the crude reaction mixture by NMR to check the initial product distribution.
Issue 4: Formation of a high molecular weight, viscous, or solid byproduct.
Possible Cause Suggested Solution
Polymerization of the epoxideThis can be initiated by certain catalysts (especially strong Lewis acids) or impurities. Reduce the catalyst concentration or switch to a milder catalyst. Ensure high purity of the starting epoxide. Adding the epoxide slowly to the nucleophile solution can also disfavor polymerization.

Illustrative Data on Byproduct Formation (Hypothetical)

Reaction Condition Nucleophile Expected Major Product Potential Byproducts & Estimated %
Basic (e.g., NaNH₂, THF)Amine (R-NH₂)Attack at C1Regioisomer (attack at C2): <5%; Diol: <2%; Oligomers: variable
Neutral (e.g., EtOH, heat)Alcohol (R-OH)Attack at C1Regioisomer (attack at C2): 5-15%; Diol: <5%
Acidic (e.g., H₂SO₄ cat., H₂O)Water (H₂O)Diol (from attack at C1 and C2)Mixture of regioisomers if unsymmetrical nucleophile is present; Oligomers: >10%

Experimental Protocols

General Procedure for Nucleophilic Ring-Opening under Basic Conditions
  • To a solution of the nucleophile (1.1 equivalents) in an anhydrous solvent (e.g., THF, acetonitrile) under an inert atmosphere, add this compound (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Analysis of Byproducts by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the main product and byproducts by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions A This compound C Major Product (Attack at C1) A->C Basic/Neutral Conditions D Regioisomer (Attack at C2) A->D Acidic Conditions E Diol (Hydrolysis) A->E H₂O F Oligomers A->F Catalyst/Heat B Nucleophile (Nu⁻) B->C

Caption: Main and side reaction pathways for this compound.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Low Conversion diol Diol Byproduct issue->diol Unexpected Polar Spot isomers Isomeric Mixture issue->isomers Multiple Products polymer Polymer Formation issue->polymer Viscous/Solid Mass solution1 Optimize Temp./Time low_yield->solution1 solution2 Use Anhydrous Conditions diol->solution2 solution3 Modify Reaction Conditions (e.g., basic vs. acidic) isomers->solution3 solution4 Change Catalyst/ Slow Addition polymer->solution4 end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

Validating the Purity of 3-(Perfluoro-n-octyl)propenoxide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comparative overview of analytical methods for validating the purity of 3-(Perfluoro-n-octyl)propenoxide, a key fluorinated building block. The following sections detail experimental protocols for the most effective techniques and present a quantitative comparison to alternative fluorinated epoxides.

The unique properties of this compound, stemming from its perfluorinated tail and reactive epoxide ring, make it a valuable component in the synthesis of advanced materials and pharmaceuticals.[1] However, its synthesis via the oxidation of the corresponding fluoroolefin can introduce impurities such as unreacted starting materials or byproducts from oligomerization.[2] Therefore, rigorous analytical validation is essential. The primary methods for this purpose are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) serving as a powerful complementary technique.

Comparative Analysis of Purity Validation Methods

The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the need for absolute quantification, the nature of expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the recommended methods for this compound and compares them with data available for a related, well-studied fluorinated epoxide, Hexafluoropropylene oxide (HFPO).

Analytical Method Analyte Typical Purity (%) Key Advantages Potential Challenges
Gas Chromatography-Flame Ionization Detection (GC-FID) This compound>98.0% (typical commercial specification)[3]High resolution for volatile impurities, robust, widely available.Requires careful calibration for accurate quantification; potential for thermal degradation of labile compounds.
Hexafluoropropylene oxide (HFPO)≥99.5%[4]Well-established methods for related volatile fluorochemicals.[5]Requires specialized handling for gaseous samples.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) This compoundAssay can be determined with high precision.Absolute quantification without a specific reference standard of the analyte, high specificity due to large chemical shift range, non-destructive.[6]Lower sensitivity than chromatographic methods, requires access to an NMR spectrometer, careful selection of internal standard is crucial for accuracy.
Fluorinated Pharmaceuticals (General)High accuracy, with assay values showing <5% difference from HPLC methods.[6]Provides structural information on impurities if present in sufficient concentration.Not ideal for trace-level impurities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) This compoundMethod for identification and trace analysis.High sensitivity and selectivity, suitable for non-volatile impurities and isomers.Potential for in-source fragmentation of the analyte can complicate quantification, requires method development for optimal separation.[7][8]
Hexafluoropropylene oxide-dimer acid (HFPO-DA)Used for trace-level environmental monitoring (µg/L concentrations).[7]Powerful for identifying unknown impurities through mass analysis.Ionization efficiency can be variable for perfluorinated compounds.

Experimental Protocols

Detailed methodologies for the key recommended experiments are provided below. These protocols are based on established analytical principles for fluorinated compounds and can be adapted for specific laboratory conditions.

Protocol 1: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from established procedures for the analysis of volatile fluorinated compounds, such as Hexafluoropropylene oxide.[2][5] It is suitable for detecting volatile impurities and providing a percentage purity based on the area of the detected peaks.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: A mid-polarity column, such as a 6% cyanopropylphenyl/94% dimethyl polysiloxane phase (e.g., Rtx-1301 or equivalent), is recommended for good separation of fluorinated compounds. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Injector: Split/Splitless inlet.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or acetone) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Detector Temperature: 300°C

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, response factors for known impurities should be determined.

Protocol 2: Absolute Purity Determination by Quantitative ¹⁹F NMR Spectroscopy

¹⁹F qNMR is a primary analytical method for determining the absolute purity of fluorinated compounds.[9][10][11] It relies on the direct proportionality between the integral of an NMR signal and the number of contributing nuclei.

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., trifluoroacetic acid or another fluorinated compound with a known purity and a signal that does not overlap with the analyte).

    • Dissolve both the sample and the internal standard in approximately 0.7 mL of a deuterated solvent (e.g., acetone-d₆ or chloroform-d) in the vial.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified. A delay of 30-60 seconds is often sufficient for perfluoroalkyl chains.

    • Acquisition Time (aq): At least 2-3 seconds to ensure good data point resolution.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform the data.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the distinct signals for both the analyte and the internal standard. Select signals that are well-resolved and representative of the entire molecule (e.g., the -CF₃ group).

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualization of Validation Workflow

The logical flow for a comprehensive purity validation of this compound is illustrated below. This workflow ensures both the identification of impurities and an accurate determination of the absolute purity.

Purity_Validation_Workflow cluster_screening Initial Screening & Impurity Profile cluster_quantification Absolute Purity Determination cluster_decision Final Assessment GC_FID GC-FID Analysis Decision Purity Specification Met? GC_FID->Decision HPLC_MS HPLC-MS Analysis HPLC_MS->Decision qNMR 19F qNMR Analysis qNMR->Decision Report Certificate of Analysis Decision->Report Yes Fail Further Purification / Rejection Decision->Fail No Sample Sample of this compound Sample->GC_FID Volatile Impurities Sample->HPLC_MS Non-volatile Impurities Sample->qNMR Absolute Content

Caption: Workflow for the comprehensive purity validation of this compound.

This structured approach, combining chromatographic screening with quantitative NMR, provides a robust framework for ensuring the high purity required for research and development applications. By implementing these methods, scientists can proceed with confidence in the quality of their starting materials.

References

A Comparative Analysis of 3-(Perfluoro-n-octyl)propenoxide and Other Fluorinated Epoxides for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and material science, the strategic incorporation of fluorine into molecular structures offers a powerful tool for enhancing material properties. This guide provides a detailed comparison of 3-(Perfluoro-n-octyl)propenoxide with other fluorinated epoxides, focusing on their performance in surface modification and as precursors for advanced polymers. The information is supported by available experimental data and established chemical principles.

Fluorinated epoxides are a class of reactive intermediates prized for their ability to impart unique and desirable properties to a variety of materials. The presence of the highly electronegative fluorine atoms creates a low surface energy, high thermal and chemical stability, and hydrophobicity. Among these, this compound is a key compound, notable for its long perfluorinated tail, which significantly influences its performance. This guide will delve into the synthesis, reactivity, and application of this and similar epoxides, providing a framework for their effective utilization in research and development.

Physicochemical Properties: A Tabular Comparison

The selection of a fluorinated epoxide for a specific application is often dictated by its fundamental physical and chemical properties. The table below summarizes key data for this compound and provides a comparative context with other fluorinated epoxides.

PropertyThis compoundOther Fluorinated Epoxides (General Trends)
CAS Number 38565-53-6[1]Varies
Molecular Formula C₁₁H₅F₁₇O[1]Varies
Molecular Weight 476.13 g/mol [1]Varies with chain length and structure
Appearance Colorless liquidTypically colorless liquids
Boiling Point 87 °C at 19 mmHg[2]Generally increases with molecular weight
Density ~1.712 g/mL at 25 °C[2]Typically higher than non-fluorinated analogs
Refractive Index ~1.320[3]Generally low
Solubility Soluble in chloroform, slightly soluble in methanol[3]Generally soluble in fluorinated solvents and some organic solvents

Synthesis of Fluorinated Epoxides: A Representative Protocol

Synthesis of 2-(Perfluoroalkyl)oxiranes

This two-step process involves the radical addition of a monoiodoperfluoroalkane to an allyl acetate, followed by a ring-closure reaction to form the epoxide.

Step 1: Radical Addition A mixture of a monoiodoperfluoroalkane (e.g., C₈F₁₇I), allyl acetate, and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in an appropriate solvent is heated under an inert atmosphere. The reaction yields a mixture of regioisomeric iodoacetates.

Step 2: Epoxidation The resulting mixture of iodoacetates is treated with a base (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent system. This promotes an intramolecular nucleophilic substitution, leading to the formation of the desired 2-(perfluoroalkyl)oxirane with high chemoselectivity. Typical yields for this two-step synthesis are in the range of 85-95%.

Performance in Surface Modification: Enhancing Hydrophobicity

A primary application of this compound is as a surface modifying agent to create highly hydrophobic and oleophobic coatings. When incorporated into a polymer matrix, even in small amounts, the perfluoroalkyl chains migrate to the air-polymer interface, creating a low-energy surface.

A comparative study on the use of fluorinated epoxides as surface modifying agents in UV-curable systems highlighted the effectiveness of 3-(perfluorooctyl)-1,2-propenoxide. In this study, it was compared with 3-(1H, 1H, 9H-hexadecafluorononyloxyl)-1,2-propenoxide when added in small quantities (<1% w/w) to a hydrogenated epoxy monomer. The key findings include:

  • Surface Segregation: Both fluorinated epoxides were found to selectively concentrate at the air-side of the cured films, as confirmed by XPS measurements. This surface segregation is the primary mechanism for achieving the desired surface properties.

  • Enhanced Hydrophobicity: The surfaces of the modified coatings became highly hydrophobic, a direct result of the low surface energy of the segregated fluorinated chains.

  • Bulk Property Retention: A significant advantage of this surface modification approach is that the bulk properties of the cured polymer remain largely unchanged due to the low concentration of the fluorinated additive.

While specific contact angle and surface energy data from this direct comparison are not publicly available, the study demonstrates the principle of using 3-(perfluorooctyl)-1,2-propenoxide for creating hydrophobic surfaces. Generally, surfaces modified with long-chain perfluoroalkyl groups can achieve water contact angles well above 100°.

Reactivity and Polymerization

The reactivity of the epoxide ring in fluorinated compounds is influenced by the strong electron-withdrawing effect of the perfluoroalkyl chain. This can affect the regioselectivity of ring-opening reactions with nucleophiles. In the case of this compound, nucleophilic attack is expected to occur predominantly at the less sterically hindered carbon of the epoxide ring.

Fluorinated epoxides can undergo ring-opening polymerization to produce polyethers with unique properties. The polymerization can be initiated by various catalytic systems. The resulting polymers, bearing perfluoroalkyl side chains, exhibit low surface energy, thermal stability, and chemical resistance. While specific studies on the polymerization of this compound are limited in the public domain, the general principles of epoxide polymerization apply.

Logical Workflow for Utilizing Fluorinated Epoxides

The following diagram illustrates a typical workflow for the development and application of materials containing fluorinated epoxides.

G cluster_0 Synthesis and Characterization cluster_1 Formulation and Application cluster_2 Performance Evaluation Synthesis Synthesis of Fluorinated Epoxide Purification Purification and Characterization (NMR, IR, GC-MS) Synthesis->Purification Formulation Formulation with Base Resin/Monomer Purification->Formulation Curing Curing (Thermal or UV) Formulation->Curing Surface_Analysis Surface Analysis (Contact Angle, XPS, AFM) Curing->Surface_Analysis Bulk_Properties Bulk Property Testing (Thermal, Mechanical) Curing->Bulk_Properties Chemical_Resistance Chemical Resistance Testing Curing->Chemical_Resistance

Figure 1. General workflow for the application of fluorinated epoxides.

Conclusion

This compound stands out as a highly effective surface modifier due to its long perfluorinated chain, which drives efficient surface segregation and results in significant hydrophobicity. While direct, comprehensive comparative studies with a wide range of other fluorinated epoxides are not abundant in publicly accessible literature, the available information and general principles of fluorinated compounds indicate its strong performance in applications where low surface energy and hydrophobicity are critical.

For researchers and developers, the choice between this compound and other fluorinated epoxides will depend on the specific requirements of the application, including the desired level of hydrophobicity, compatibility with the base material, and cost considerations. The experimental approaches outlined in this guide provide a foundation for evaluating and comparing the performance of these versatile compounds in the development of next-generation materials.

References

A Comparative Guide to 3-(Perfluoro-n-octyl)propenoxide and 3-(perfluoro-n-hexyl)propenoxide for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(perfluoro-n-octyl)propenoxide and 3-(perfluoro-n-hexyl)propenoxide, two fluorinated epoxides pivotal in the development of advanced materials with tailored surface properties. By leveraging their reactive epoxide functionality and the unique properties of their perfluoroalkyl chains, these compounds serve as critical building blocks for creating hydrophobic and oleophobic surfaces. This comparison is supported by analogous experimental data and detailed methodologies to assist in the selection of the appropriate agent for specific research and development applications.

Executive Summary

The primary distinction between this compound (C8-PFPO) and 3-(perfluoro-n-hexyl)propenoxide (C6-PFPO) lies in the length of their perfluoroalkyl chains. The C8 compound, with its longer chain, is generally expected to provide a higher degree of hydrophobicity and oleophobicity to a modified surface. This is attributed to the lower surface energy imparted by the more densely packed perfluorooctyl groups. However, the C6 analogue offers a more sustainable alternative with comparable performance in many applications, addressing the environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of the two compounds is presented in Table 1. The longer perfluoroalkyl chain in C8-PFPO results in a higher molecular weight and, consequently, a higher boiling point compared to C6-PFPO.

PropertyThis compound3-(perfluoro-n-hexyl)propenoxide
Synonyms C8-PFPO, 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxiraneC6-PFPO, 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane
CAS Number 38565-53-6[1]38565-52-5[2]
Molecular Formula C₁₁H₅F₁₇O[1]C₉H₅F₁₃O[3]
Molecular Weight 476.13 g/mol [1]376.11 g/mol [3]
Appearance Colorless liquidColorless to almost colorless clear liquid[3]
Boiling Point 87 °C / 19 mmHg80 °C / 41 mmHg[3]

Performance Comparison: An Analogous Study

Table 2: Analogous Performance Data of C8 vs. C6 Fluorinated Finishes on Cotton Fabric

Performance MetricC8-Based FinishC6-Based Finish
Water Repellency (Spray Test Rating) ExcellentVery Good to Excellent
Oil Repellency (Hydrocarbon Resistance Test) HighGood to High
Wash Durability Comparable to C8[5]Comparable to C8[5]
Environmental Profile Bio-accumulative concerns[5]Less bio-accumulative[5]

Based on this analogous data, it can be inferred that surfaces modified with this compound will likely exhibit a higher static contact angle for water and oil, indicating greater repellency, compared to surfaces modified with 3-(perfluoro-n-hexyl)propenoxide. However, the difference in performance may not be substantial for all applications, making the C6 variant a viable and more environmentally conscious choice.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of these specific compounds are not widely published. The following are representative procedures based on general methods for the synthesis of perfluorinated epoxides and their use in surface modification.

Synthesis of 3-(Perfluoro-n-alkyl)propenoxides

The synthesis of these compounds typically involves the epoxidation of the corresponding perfluoroalkyl-substituted allyl ether.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products Perfluoroalkyl_Allyl_Ether Perfluoroalkyl Allyl Ether (CₙF₂ₙ₊₁CH₂CH=CH₂) Perfluoroalkyl_Propenoxide 3-(Perfluoro-n-alkyl)propenoxide (CₙF₂ₙ₊₁CH₂CH(O)CH₂) Perfluoroalkyl_Allyl_Ether->Perfluoroalkyl_Propenoxide Epoxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Perfluoroalkyl_Propenoxide Byproduct Byproduct (e.g., m-CBA) Oxidizing_Agent->Byproduct

Caption: General synthesis of 3-(perfluoro-n-alkyl)propenoxides.

Materials:

  • 1-(Perfluoro-n-octyl)-2-propene or 1-(Perfluoro-n-hexyl)-2-propene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the perfluoroalkyl-substituted allyl ether in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of m-CPBA in DCM to the flask.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired 3-(perfluoro-n-alkyl)propenoxide.

Surface Modification of a Silicon Wafer

This protocol describes the creation of a hydrophobic self-assembled monolayer (SAM) on a silicon wafer.

Surface_Modification_Workflow cluster_preparation Substrate Preparation cluster_modification Surface Modification cluster_characterization Characterization Clean_Wafer Clean Silicon Wafer (Piranha solution) Rinse_Dry Rinse with DI Water & Dry with N₂ Clean_Wafer->Rinse_Dry Prepare_Solution Prepare Solution of Perfluoroalkyl Propenoxide in Anhydrous Toluene Immerse_Wafer Immerse Wafer in Solution Prepare_Solution->Immerse_Wafer Incubate Incubate at 60°C (e.g., 24 hours) Immerse_Wafer->Incubate Rinse_Post_Modification Rinse with Toluene & Ethanol & Dry with N₂ Incubate->Rinse_Post_Modification Contact_Angle Contact Angle Measurement Rinse_Post_Modification->Contact_Angle XPS_Analysis XPS Analysis Rinse_Post_Modification->XPS_Analysis

Caption: Experimental workflow for surface modification and analysis.

Materials:

  • Silicon wafer

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Anhydrous toluene

  • Ethanol

  • This compound or 3-(perfluoro-n-hexyl)propenoxide

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafer in piranha solution for 15 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface.

    • Rinse the wafer thoroughly with copious amounts of DI water.

    • Dry the wafer under a stream of nitrogen gas.

  • Surface Modification:

    • Prepare a dilute solution (e.g., 1-5 mM) of the desired 3-(perfluoro-n-alkyl)propenoxide in anhydrous toluene.

    • Immerse the cleaned and dried silicon wafer in the solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the container at a controlled temperature (e.g., 60°C) for an extended period (e.g., 24 hours) to allow for the formation of a self-assembled monolayer. The epoxide ring reacts with the surface hydroxyl groups to form a covalent bond.

  • Post-Modification Cleaning:

    • Remove the wafer from the solution and rinse it thoroughly with fresh toluene to remove any physisorbed molecules.

    • Further rinse the wafer with ethanol.

    • Dry the modified wafer under a stream of nitrogen gas.

  • Characterization:

    • Contact Angle Measurement: Measure the static water contact angle using a goniometer to assess the hydrophobicity of the modified surface.

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of fluorine and carbon from the perfluoroalkyl chain, providing evidence of a successful surface modification.[6]

Conclusion

The choice between this compound and 3-(perfluoro-n-hexyl)propenoxide depends on the specific performance requirements and environmental considerations of the application. The C8 derivative is expected to provide superior hydrophobic and oleophobic properties due to its longer perfluoroalkyl chain. However, the C6 analogue presents a more sustainable option with performance that is often comparable to its C8 counterpart.[4][5] For applications where the highest degree of repellency is critical, C8-PFPO may be the preferred choice. For a broader range of applications, C6-PFPO offers a balance of high performance and a more favorable environmental profile. Researchers and developers are encouraged to evaluate both compounds in their specific systems to determine the optimal choice for their needs.

References

Performance Evaluation of 3-(Perfluoro-n-octyl)propenoxide Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of coatings based on 3-(Perfluoro-n-octyl)propenoxide, a fluorinated epoxide known for imparting desirable properties such as hydrophobicity, oleophobicity, and chemical inertness to surfaces.[1] Due to the limited direct experimental data on coatings formulated specifically with this compound, this guide leverages performance data from a closely related and structurally similar compound, 1H,1H,2H,2H-Perfluorooctyltriethoxysilane, which also possesses the critical perfluorooctyl functional group responsible for its surface properties.[2][3] This allows for a robust comparative analysis against alternative coating technologies.

The unique properties of fluoropolymers, such as high thermal stability and resistance to chemical degradation, stem from the strong carbon-fluorine bond.[4][5][6] These characteristics make them highly valuable in a multitude of applications, including the development of advanced materials in the pharmaceutical and medical fields.[5][7]

Comparative Performance Data

The following tables summarize the quantitative performance of UV-curable hybrid coatings containing a perfluorooctyl functional group, providing a benchmark for the expected performance of this compound coatings.

Table 1: Wettability and Surface Properties [2]

Sol-Gel Content (%)*Water Contact Angle (°)Gloss (60°)
0 (Control)-98.8
5> 90-
10--
1598.71-
20-109

*Content of sol-gel precursor containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane.

Table 2: Mechanical Properties [2]

Sol-Gel Content (%)*Tensile Strength (MPa)Elongation at Break (%)Elastic ModulusHardness (Persoz)
0 (Control)12.14---
1031.2117.3 (decrease)~6x increaseIncreased

*Content of sol-gel precursor containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane.

Table 3: Comparison with Alternative Coating Technologies

PropertyPerfluorooctyl-Based CoatingsSilicone-Based CoatingsHydrocarbon-Based Coatings
Hydrophobicity Excellent (Water contact angles > 90°)[2]Good to ExcellentModerate to Good
Oleophobicity Excellent[8][9]Moderate[10]Poor to Moderate[11]
Chemical Resistance Excellent[5][12]GoodModerate
Thermal Stability Excellent[5]Good[10]Moderate
UV Resistance Excellent[4]GoodPoor to Moderate

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Contact Angle Measurement (Wettability)

The hydrophobicity and oleophobicity of a coating are quantified by measuring the contact angle of a liquid droplet on the surface.[13]

Method: Sessile Drop Technique [13][14]

  • Sample Preparation: The coated substrate is placed on a horizontal, vibration-free stage.

  • Droplet Deposition: A microliter syringe is used to gently deposit a small droplet (typically 2-5 µL) of the test liquid (e.g., deionized water for hydrophobicity, diiodomethane for oleophobicity) onto the surface.

  • Image Capture: A high-resolution camera with a telecentric lens is used to capture a profile image of the droplet.

  • Angle Analysis: The image is analyzed using software that fits a mathematical model (e.g., Young-Laplace) to the droplet shape to determine the angle at the three-phase (solid-liquid-gas) contact point.

  • Advancing and Receding Angles: To assess contact angle hysteresis, the droplet volume is slowly increased (advancing angle) and then decreased (receding angle).[14] Low hysteresis is indicative of a more uniform and repellent surface.

G cluster_0 Contact Angle Measurement Workflow A Sample Preparation B Droplet Deposition A->B Place on stage C Image Capture B->C Deposit droplet D Angle Analysis C->D Analyze image E Advancing/Receding Angle Measurement D->E Determine hysteresis

Contact Angle Measurement Workflow
Durability Testing

The robustness of the coating is a critical factor for its practical application and can be evaluated through various mechanical and environmental stress tests.[4]

Method: Sand Abrasion Test [1]

  • Sample Mounting: The coated substrate is mounted at a 45° angle.

  • Sand Application: A controlled flow of sand (e.g., 40 g/min ) of a specific particle size is dropped from a fixed height (e.g., 10 cm) onto the coating surface.

  • Performance Evaluation: The contact angle is measured at set intervals of sand exposure to determine the degradation of hydrophobicity.

  • Visual Inspection: The surface is visually inspected for signs of wear, such as scratches or removal of the coating.

G cluster_1 Durability Testing: Sand Abrasion A Mount Coated Sample B Controlled Sand Abrasion A->B C Interval Contact Angle Measurement B->C E Data Analysis: Performance vs. Exposure B->E D Visual Inspection for Wear C->D D->E

Sand Abrasion Durability Test Workflow
Chemical Resistance Testing

Fluoropolymers are known for their excellent chemical resistance.[5][12] This is a critical performance parameter, especially in laboratory and drug development environments.

Method: Immersion Test [6][15]

  • Sample Preparation: Coated samples are prepared and their initial properties (e.g., contact angle, gloss, weight) are measured.

  • Immersion: The samples are fully immersed in various chemical solutions (e.g., strong acids, bases, organic solvents) for a specified duration (e.g., 24 hours, 7 days, 30 days) at a controlled temperature.

  • Post-Immersion Analysis: After immersion, the samples are removed, rinsed with deionized water, and dried.

  • Performance Evaluation: The properties measured in step 1 are re-evaluated to determine any changes. Visual inspection for blistering, cracking, or discoloration is also performed. The results are often rated using a standardized code (e.g., E: No damage, G: Little or no damage, F: Some effect, N: Not recommended).[6]

G cluster_2 Chemical Resistance Immersion Test A Initial Property Measurement B Sample Immersion in Chemical A->B C Post-Immersion Rinsing & Drying B->C D Final Property Measurement & Visual Inspection C->D E Performance Rating D->E

Chemical Resistance Testing Workflow

References

A Comparative Analysis of Fluorinated Surfactants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of fluorinated surfactants, offering insights into their performance, experimental evaluation, and potential biological interactions. Fluorinated surfactants, characterized by a fluorocarbon chain, exhibit unique properties such as exceptional surface tension reduction and high thermal and chemical stability, making them invaluable in a wide range of applications from specialty coatings to advanced drug delivery systems.[1][2] However, environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS) have spurred the development of shorter-chain alternatives and novel fluorinated structures.[3][4] This guide presents a comparative overview of various fluorinated surfactants, supported by experimental data and detailed methodologies.

Performance Comparison of Fluorinated Surfactants

The performance of a surfactant is primarily characterized by its ability to lower surface tension and its efficiency in forming micelles, quantified by the critical micelle concentration (CMC). A lower CMC indicates that less surfactant is needed to form micelles and achieve maximum surface tension reduction. The following tables summarize the CMC and surface tension at CMC (γCMC) for a selection of anionic, cationic, nonionic, and zwitterionic fluorinated surfactants.

Table 1: Performance of Anionic Fluorinated Surfactants

Surfactant Name/TypeChemical Structure/DescriptionCMC (mol/L)γCMC (mN/m)Reference
Capstone® FS-61Anionic, water-basedNot SpecifiedLow[4]
Capstone® FS-63Anionic, water-solubleNot SpecifiedLow[5]
[C6F13mim][C6F13S]Ionic Liquid FluorosurfactantNot Specified~15-16[6]
[C5F11mim][C5F11S]Ionic Liquid FluorosurfactantNot Specified~17-18[6]

Table 2: Performance of Cationic Fluorinated Surfactants

Surfactant Name/TypeChemical Structure/DescriptionCMC (mol/L)γCMC (mN/m)Reference
Cationic Fluorosurfactant (CFS)Not SpecifiedNot SpecifiedNot Specified[7]

Table 3: Performance of Non-ionic Fluorinated Surfactants

Surfactant Name/TypeChemical Structure/DescriptionCMC (mol/L)γCMC (mN/m)Reference
3M™ Novec™ FC-4430Non-ionic polymeric~0.05% (wt)~20[8]
Zonyl™ FSO-100Ethoxylated nonionic0.047 mmol/LNot Specified[9]
Zonyl™ FS-300NonionicNot SpecifiedNot Specified[10]
Capstone® FS-31Non-ionic, VOC-freeNot Specified~18-20[1]

Table 4: Performance of Zwitterionic (Amphoteric) Fluorinated Surfactants

Surfactant Name/TypeChemical Structure/DescriptionCMC (mol/L)γCMC (mN/m)Reference
Capstone® FS-50Betaine, partially fluorinatedNot SpecifiedNot Specified[3]
PFH-BZZwitterionic short-chain0.14 mmol/L22.13[11]

Note: The data presented is compiled from various sources and direct comparison may be limited by differing experimental conditions. "Not Specified" indicates that the value was not provided in the referenced document.

Experimental Protocols

Accurate and reproducible measurement of surfactant properties is critical for their effective application. The following sections detail the standard methodologies for determining CMC and surface tension.

Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe

This method relies on the change in the fluorescence spectrum of a hydrophobic probe, such as Nile Red or pyrene, as it moves from a polar aqueous environment to the non-polar interior of a micelle.

Materials:

  • Fluorinated surfactant of interest

  • Fluorescent probe (e.g., Nile Red)

  • Spectrofluorometer

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare a stock solution of the fluorinated surfactant in deionized water.

  • Prepare a series of dilutions of the surfactant stock solution to cover a range of concentrations above and below the expected CMC.

  • To each dilution, add a small, constant amount of the fluorescent probe stock solution.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For Nile Red, the emission is typically measured in the 590-700 nm range.[3]

  • Plot the maximum fluorescence intensity against the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed, corresponding to the partitioning of the probe into the newly formed micelles. This is typically found at the intersection of the two linear portions of the plot.[3][12]

Determination of Surface Tension using the Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of a liquid.

Materials:

  • Tensiometer equipped with a microbalance

  • Wilhelmy plate (typically platinum)

  • Vessel for the liquid sample

  • Fluorinated surfactant solution

Procedure:

  • Thoroughly clean the Wilhelmy plate, typically by flaming to remove organic contaminants.

  • Suspend the plate from the tensiometer's balance.

  • Position a vessel containing the fluorinated surfactant solution below the plate.

  • Slowly raise the vessel until the liquid surface just touches the bottom edge of the plate.

  • The liquid will wet the plate, and the force exerted on the balance due to surface tension is measured.

  • The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate. For a properly wetted platinum plate, the contact angle is assumed to be 0°, simplifying the equation to γ = F / l.[13][14]

  • To determine the CMC, this measurement is repeated for a series of surfactant concentrations, and the surface tension is plotted against the logarithm of the concentration. The CMC is the concentration at which the surface tension plateaus.[15]

Visualizing Experimental Workflows and Biological Interactions

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key mechanism of fluorinated surfactants in a biological context.

Experimental_Workflow cluster_CMC CMC Determination (Fluorescence Method) cluster_ST Surface Tension Measurement (Wilhelmy Plate) A Prepare Surfactant Dilutions B Add Fluorescent Probe A->B C Measure Fluorescence Intensity B->C D Plot Intensity vs. log(Concentration) C->D E Determine CMC at Inflection Point D->E F Prepare Surfactant Solution G Measure Force on Wilhelmy Plate F->G I Repeat for Concentration Series F->I H Calculate Surface Tension G->H J Plot Surface Tension vs. log(Concentration) I->J K Determine CMC at Plateau J->K

Experimental workflow for determining CMC and surface tension.

Fluorinated surfactants are increasingly utilized in drug and gene delivery systems. A critical step for the efficacy of these systems is the escape of the therapeutic cargo from endosomes into the cytoplasm. Fluorination of delivery vectors has been shown to enhance this process.[13][16]

Endosomal_Escape cluster_cell Cellular Environment uptake Cellular Uptake (Endocytosis) endosome Endosome (Acidic pH) uptake->endosome 1. Encapsulation escape Endosomal Escape endosome->escape 2. Membrane Destabilization (Proton Sponge Effect) cytoplasm Cytoplasm (Cargo Release) escape->cytoplasm 3. Release of Therapeutic Cargo vector Fluorinated Surfactant- based Gene Vector vector->uptake Interaction with Cell Membrane

Mechanism of endosomal escape facilitated by fluorinated surfactant-based vectors.

While direct modulation of specific signaling pathways by the surfactant molecules themselves is an area of ongoing research, the release of fluoride ions from the biotransformation of certain fluorinated compounds has been shown to activate stress-related pathways such as the MAPK (Mitogen-Activated Protein Kinase) signaling cascade.[17]

MAPK_Pathway extracellular Extracellular Stimuli (e.g., Fluoride Ions) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., ASK1) receptor->mapkkk activates mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk phosphorylates mapk MAPK (e.g., JNK) mapkk->mapk phosphorylates transcription Transcription Factors (e.g., AP-1) mapk->transcription activates response Cellular Response (e.g., Apoptosis, Inflammation) transcription->response regulates

References

Navigating the Post-PFAS Landscape: A Comparative Guide to Surface Treatment Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking viable alternatives to 3-(Perfluoro-n-octyl)propenoxide and other per- and polyfluoroalkyl substances (PFAS) for surface treatments, a new generation of fluorine-free chemistries is emerging. This guide provides a technical comparison of promising alternatives, including silane-based coatings, chitosan-based treatments, and organically modified ceramics (ORMOCER®s), with a focus on their performance in hydrophobicity, oleophobicity, and durability, supported by experimental data and detailed protocols.

The increasing scrutiny and regulation of PFAS compounds, owing to their environmental persistence and potential health concerns, have catalyzed the search for effective, non-fluorinated surface modifiers. This compound, a member of the PFAS family, has been valued for its ability to create low surface energy coatings with excellent water and oil repellency.[1] However, the demand for sustainable and safer alternatives is driving innovation in surface engineering. This guide explores the current landscape of these alternatives, presenting their performance characteristics to aid in the selection of appropriate surface treatments for a variety of applications.

Performance Comparison of Surface Treatment Alternatives

The following tables summarize the key performance indicators for this compound and its alternatives. The data has been compiled from various scientific sources to provide a comparative overview.

Table 1: Wettability Performance

Surface Treatment AgentWater Contact Angle (°)Oil Contact Angle (°) (Hexadecane)Key Findings
This compound ~165°[2]~144° (Colza Oil)[2]Provides excellent water and oil repellency.[1]
Silane-Based Coatings (Long-chain alkyl silanes) >150°Often oleophilic, but can be modified for oleophobicity.Can achieve superhydrophobicity. Performance is dependent on the alkyl chain length and surface texturing.
Chitosan-Based Coatings Up to 168.5°Can be engineered to be superoleophobic (underwater oil contact angle >150°).A sustainable and biodegradable option with tunable wettability.
ORMOCER®s Varies with formulationCan be formulated for oleophobicity.Offer a versatile platform with tunable surface properties.

Table 2: Durability Performance

Surface Treatment AgentPencil Hardness (ASTM D3363)Abrasion Resistance (ASTM D4060)Chemical Resistance (ASTM D1308)
This compound 5H[3]Withstands at least 1000 abrasion cycles under 45 kPa.[2]Stable against strong acids and UV light.[2]
Silane-Based Coatings VariesGenerally good, can be enhanced with nanoparticles.Good resistance to many chemicals, dependent on the silane structure.
Chitosan-Based Coatings VariesCan be improved with cross-linking and fillers.Moderate, dependent on formulation.
ORMOCER®s Up to 8HHigh, can be formulated for excellent abrasion resistance.Excellent resistance to acids, bases, and solvents.[4]

In-Depth Look at the Alternatives

Silane-Based Coatings

Silane-based coatings represent a versatile and widely studied alternative to fluorinated compounds. These coatings form a covalent bond with hydroxyl-rich surfaces, creating a durable, hydrophobic layer. Long-chain alkyl silanes are particularly effective at imparting water repellency. While traditional silane coatings are often oleophilic, recent research has focused on developing oleophobic silane-based surfaces through the incorporation of specific functional groups and the creation of hierarchical surface structures.

Chitosan-Based Coatings

Chitosan, a biopolymer derived from chitin, is emerging as a sustainable and biocompatible alternative for surface treatments. Chitosan-based coatings can be engineered to exhibit a wide range of wetting properties, from superhydrophilic to superhydrophobic and even oleophobic. This is typically achieved by modifying the chitosan backbone and creating textured surfaces. The biodegradability of chitosan makes it an attractive option for biomedical and environmentally sensitive applications.

ORMOCER®s (Organically Modified Ceramics)

ORMOCER®s are a class of hybrid materials that combine the properties of organic polymers and inorganic glasses. This unique composition allows for the creation of coatings with a wide range of tunable properties, including high scratch and abrasion resistance, chemical stability, and tailored surface energy.[5] ORMOCER® coatings can be formulated to be both hydrophobic and oleophobic, providing a durable and high-performance alternative to PFAS-based treatments.[4]

Experimental Methodologies

To ensure a standardized comparison of surface treatment performance, the following experimental protocols are widely employed:

Sessile Drop Method for Contact Angle Measurement

This technique is used to determine the static contact angle of a liquid droplet on a solid surface, providing a measure of the surface's wettability.

Procedure:

  • A small droplet of the test liquid (e.g., deionized water for hydrophobicity, hexadecane for oleophobicity) is carefully deposited onto the coated surface using a microsyringe.[6]

  • A high-resolution camera captures a profile image of the droplet.[6]

  • Image analysis software is used to measure the angle formed at the three-phase contact point where the liquid, solid, and vapor phases meet.[6]

Pencil Hardness Test (ASTM D3363)

This test provides a rapid determination of a coating's hardness and its resistance to scratching.

Procedure:

  • A set of calibrated pencils with varying hardness (from 6B, softest, to 9H, hardest) is used.[7]

  • The pencil is held at a 45-degree angle to the coated surface and pushed forward with a constant force.[7][8]

  • The hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.[7]

Taber Abrasion Test (ASTM D4060)

This method assesses the resistance of a coating to abrasion.

Procedure:

  • A coated panel is mounted on a turntable that rotates at a fixed speed.[9]

  • Two abrasive wheels, under a specific load (e.g., 250g, 500g, or 1000g), are lowered onto the rotating panel.[10][11]

  • The test is run for a specified number of cycles.[12]

  • Abrasion resistance is quantified by measuring the weight loss of the coating or by calculating a wear index.[10][12]

Chemical Resistance Test (ASTM D1308)

This standard evaluates the effect of household or industrial chemicals on a coating.

Procedure:

  • A spot test is conducted by placing a small amount of the chemical agent onto the coated surface.[13][14]

  • The spot is covered with a watch glass for a specified period (e.g., 15 minutes, 1 hour).[15]

  • After the exposure time, the chemical is removed, and the surface is examined for any changes, such as discoloration, blistering, or loss of adhesion.[13][14]

Logical Relationships of Surface Treatment Alternatives

The following diagram illustrates the relationship between the target PFAS compound and its alternatives, categorized by their chemical nature.

Alternatives cluster_PFAS PFAS-based Treatment cluster_Alternatives Fluorine-Free Alternatives cluster_Silane Silane Types This compound This compound Silane_based Silane-Based This compound->Silane_based Alternative Chitosan_based Chitosan-Based This compound->Chitosan_based Alternative ORMOCERs ORMOCER®s This compound->ORMOCERs Alternative Alkyl_silanes Long-chain Alkyl Silanes Silane_based->Alkyl_silanes Example

Categorization of Surface Treatment Alternatives.

Conclusion

The transition away from PFAS-based surface treatments like this compound presents both challenges and opportunities. While achieving the same level of combined hydrophobicity and oleophobicity with fluorine-free alternatives can be demanding, significant progress has been made. Silane-based coatings offer a durable and highly hydrophobic option, with ongoing research aimed at enhancing their oleophobicity. Chitosan-based coatings provide a sustainable and biocompatible platform with tunable wetting properties. ORMOCER®s stand out for their exceptional durability and versatility, offering a robust solution for demanding applications. The choice of an appropriate alternative will depend on the specific performance requirements of the application, including the desired level of water and oil repellency, durability, and environmental impact. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these emerging technologies.

References

A Comparative Guide to Poly(3-(Perfluoro-n-octyl)propenoxide) and Alternative Biomedical Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated properties of polymers synthesized from 3-(Perfluoro-n-octyl)propenoxide against established biomedical polymers: Poly(ethylene glycol) (PEG), Poly(lactic acid) (PLA), and Poly(ε-caprolactone) (PCL). Due to the limited availability of specific experimental data for poly(this compound), its projected characteristics are based on the known properties of structurally similar fluorinated polyethers. This guide aims to offer a valuable resource for material selection in drug delivery and biomedical applications.

Executive Summary

Polymers derived from this compound are expected to exhibit exceptional properties characteristic of highly fluorinated materials. These include high thermal stability, low surface energy, and significant chemical inertness, making them promising candidates for advanced drug delivery systems and medical devices. This guide presents a quantitative comparison of these anticipated properties with those of PEG, PLA, and PCL, supported by detailed experimental protocols for key characterization techniques.

Comparative Data of Polymer Properties

The following table summarizes the key performance indicators for the polymers discussed. Data for poly(this compound) is extrapolated from literature on analogous fluorinated polyethers.

PropertyPoly(this compound) (Expected)Poly(ethylene glycol) (PEG)Poly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)
Thermal Properties
Glass Transition Temp. (Tg)~ -50 °C[1]-65 to -40 °C[1]53 - 63 °C[2]-60 °C
Decomposition Temp. (Td)> 250 °C[3][4]~350 °C[1]~ 250-320 °C[2]~350 °C
Surface Properties
Surface EnergyVery Low (< 20 mN/m)~43 mN/m~40 mN/m~40 mN/m
Water Contact Angle> 110°< 65°~75°[5]~90°[6]
Biocompatibility
In Vitro CytotoxicityLow (Expected)LowLow[2][4][7]Low[6]
BiodegradabilityLimited (Expected)Yes[4]Yes[2][4][7]Yes[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and transition temperatures of the polymers.

Instrumentation: TA Instruments Q500 TGA and Q2000 DSC, or equivalent.

TGA Protocol:

  • A sample of 5-10 mg is placed in a platinum crucible.

  • The sample is heated from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature (Td).[3]

DSC Protocol:

  • A sample of approximately 5 mg is sealed in an aluminum hermetic pan.

  • An empty sealed pan is used as a reference.

  • The sample is subjected to a heat/cool/heat cycle, typically from -80 °C to 200 °C at a rate of 10 °C/min.

  • The heat flow as a function of temperature is recorded to determine the glass transition temperature (Tg) and melting temperature (Tm).[3][7]

Surface Energy Determination: Contact Angle Measurement

Objective: To quantify the hydrophobicity and surface energy of the polymer films.

Methodology: Sessile drop method using a contact angle goniometer.

Protocol:

  • Polymer films are prepared by solvent casting onto clean glass slides and dried in a vacuum oven.[6]

  • A micropipette is used to place a droplet (typically 2-5 µL) of deionized water and diiodomethane onto the polymer surface.

  • The contact angle of the droplet on the surface is measured within 60 seconds of deposition.

  • The surface energy is calculated from the contact angles of the two liquids using the Owens-Wendt-Rabel-Kaelble (OWRK) method.

Biocompatibility Assessment: In Vitro Cytotoxicity Test (ISO 10993-5)

Objective: To evaluate the potential of the polymer to cause cell damage.

Methodology: Elution test using L929 mouse fibroblast cells.

Protocol:

  • Polymer samples are sterilized and then incubated in a cell culture medium for 24 hours at 37 °C to create an extract.[8][9]

  • L929 fibroblast cells are seeded in 96-well plates and incubated until they reach sub-confluency.

  • The culture medium is replaced with the polymer extract, and the cells are incubated for another 24-48 hours.[9]

  • Cell viability is assessed using a quantitative assay such as the MTT assay, which measures mitochondrial activity.

  • A reduction in cell viability of more than 30% is considered a cytotoxic effect.[10]

Visualizations

Logical Workflow for Polymer Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of a novel biomedical polymer.

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis Monomer This compound Polymerization Anionic Ring-Opening Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Surface Surface Properties (Contact Angle) Polymer->Surface MolecularWeight Molecular Weight (GPC/SEC) Polymer->MolecularWeight Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Polymer->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) Cytotoxicity->Hemocompatibility InVivo In Vivo Studies (Implantation) Hemocompatibility->InVivo

Caption: Workflow for synthesis and characterization of biomedical polymers.

Decision Pathway for Biomedical Polymer Selection

This diagram outlines a decision-making pathway for selecting a suitable polymer for a biomedical application based on key performance requirements.

Polymer_Selection_Pathway Start Define Application Requirements Degradation Biodegradable? Start->Degradation Hydrophobicity Hydrophobic Surface? Degradation->Hydrophobicity Yes Conventional Conventional Non-degradable Polymers Degradation->Conventional No Thermal_Stability High Thermal Stability? Hydrophobicity->Thermal_Stability Yes PLA_PCL PLA / PCL Hydrophobicity->PLA_PCL No PEG PEG Thermal_Stability->PEG No Fluoropolymer Fluorinated Polymer (e.g., Poly(FPO)) Thermal_Stability->Fluoropolymer Yes

Caption: Decision tree for selecting polymers in biomedical applications.

References

A Comparative Guide to Surface Modifying Agents: Evaluating 3-(Perfluoro-n-octyl)propenoxide and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(Perfluoro-n-octyl)propenoxide as a surface modifying agent, benchmarked against prominent alternatives such as silane-based coatings and perfluoropolyethers (PFPEs). The following sections detail the performance of these agents through quantitative data, experimental methodologies, and visual representations of workflows and molecular interactions.

Performance Comparison of Surface Modifying Agents

The efficacy of a surface modifying agent is primarily determined by its ability to alter surface energy, thereby imparting desired properties like hydrophobicity and oleophobicity. These characteristics are quantified by measuring the contact angles of water and oil on the modified surfaces.

While specific quantitative data for this compound is not extensively available in publicly accessible literature, its perfluorinated nature suggests it imparts excellent water and oil repellency.[1] For a comprehensive comparison, this guide presents typical performance data for widely used alternatives.

Surface Modifying AgentSubstrateWater Contact Angle (°)Oil Contact Angle (°) (Hexadecane)Surface Energy (mN/m)
Perfluoropolyether (PFPE) Silicon with PGMA anchoring layer80 - 98[2]40 - 46[2]21 - 30[3]
Alkylsilane (HMDS) Mesoporous Silica Particles135[4]Not ReportedNot Reported
Fluorinated Silane (TFP-TMOS) Mesoporous Silica Particles~135[4]Not ReportedNot Reported
Fluorinated Silane (F3) Hydrogen-terminated Silicon118[5]Not ReportedNot Reported
Polydimethylsiloxane (PDMS) Glass111< 5 (Decane)Not Reported

Note: The performance of surface modifying agents can vary significantly based on the substrate, deposition method, and processing conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of surface modifying agents. Below are representative methodologies for the application and characterization of these materials.

General Protocol for Surface Modification via Dip Coating

This method is widely used for applying a uniform layer of the modifying agent to a substrate.

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Treatment sub_clean Substrate Cleaning (e.g., sonication in solvent) sub_dry Drying (e.g., nitrogen stream) sub_clean->sub_dry sub_activation Surface Activation (e.g., plasma treatment) sub_dry->sub_activation solution_prep Prepare Coating Solution (dissolve agent in solvent) sub_activation->solution_prep immersion Immerse Substrate solution_prep->immersion withdrawal Withdraw at Controlled Speed immersion->withdrawal curing Curing/Annealing (e.g., oven baking) withdrawal->curing rinsing Rinsing (remove excess agent) curing->rinsing final_dry Final Drying rinsing->final_dry

Figure 1: General workflow for surface modification by dip coating.

Methodology:

  • Substrate Preparation: The substrate is thoroughly cleaned to remove any contaminants. This often involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water). The cleaned substrate is then dried, typically under a stream of inert gas like nitrogen. For some materials, a surface activation step, such as oxygen plasma treatment, is performed to introduce reactive hydroxyl groups.

  • Coating Solution Preparation: The surface modifying agent is dissolved in a suitable solvent to a specific concentration.

  • Dip Coating: The prepared substrate is immersed into the coating solution for a predetermined duration. It is then withdrawn at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the thickness and uniformity of the deposited film.

  • Curing/Annealing: The coated substrate is then cured or annealed at a specific temperature to promote the reaction between the modifying agent and the substrate surface, and to remove the solvent.

  • Rinsing and Drying: Finally, the substrate is rinsed with an appropriate solvent to remove any unreacted agent and then dried.

Protocol for Contact Angle Measurement

Contact angle goniometry is the standard technique for quantifying the wettability of a surface.

G start Place Modified Substrate on Goniometer Stage dispense Dispense a Liquid Droplet (e.g., 2-5 µL of water or oil) start->dispense equilibrate Allow Droplet to Equilibrate dispense->equilibrate capture Capture High-Resolution Image of the Droplet Profile equilibrate->capture analyze Analyze Image with Software to Determine Contact Angle capture->analyze end Record Contact Angle Value analyze->end

Figure 2: Workflow for contact angle measurement.

Methodology:

  • A small droplet of a probe liquid (typically deionized water for hydrophobicity and a standard oil like hexadecane for oleophobicity) is gently dispensed onto the modified surface.

  • The droplet is allowed to equilibrate for a short period.

  • A high-resolution camera captures the profile of the droplet at the solid-liquid-vapor interface.

  • Image analysis software is then used to measure the angle between the tangent of the droplet and the surface at the point of contact. This angle is the contact angle.

  • Measurements are typically taken at multiple locations on the surface to ensure statistical reliability.

Mechanism of Action: A Comparative Overview

The surface modification capabilities of these agents stem from their distinct chemical structures and their interactions with the substrate.

G cluster_agents Surface Modifying Agents cluster_mechanism Mechanism of Surface Interaction cluster_result Resulting Surface Properties PFPO This compound PFPO_mech Epoxide Ring Opening and Reaction with Surface Groups PFPO->PFPO_mech Silane Silane-Based Agents (e.g., Alkylsilanes) Silane_mech Hydrolysis of Alkoxy/Chloro Groups and Condensation with Surface -OH Silane->Silane_mech PFPE Perfluoropolyethers (PFPEs) PFPE_mech Anchoring via Functional End-Groups (e.g., -COOH, -Si(OR)3) PFPE->PFPE_mech Hydrophobic Hydrophobic PFPO_mech->Hydrophobic Oleophobic Oleophobic PFPO_mech->Oleophobic Silane_mech->Hydrophobic PFPE_mech->Hydrophobic PFPE_mech->Oleophobic

Figure 3: Comparative mechanism of action for different surface modifying agents.
  • This compound: The presence of a highly reactive epoxide ring allows this molecule to form covalent bonds with various functional groups on a substrate surface (e.g., hydroxyl, amine groups). The long perfluorooctyl chain then orients away from the surface, creating a low-energy, non-polar interface that repels both water and oil.

  • Silane-Based Agents: Silanes typically possess hydrolyzable groups (e.g., alkoxy or chloro groups) that react with surface hydroxyl groups to form stable siloxane bonds (Si-O-Substrate). The non-polar alkyl or fluoroalkyl chains of the silane molecules are then exposed, leading to a hydrophobic and, in the case of fluorinated silanes, oleophobic surface.

  • Perfluoropolyethers (PFPEs): These are long-chain fluorinated polymers that often have reactive functional end-groups (e.g., carboxylic acid, silane). These end-groups anchor the PFPE molecule to the substrate, while the fluorinated polyether backbone provides a highly stable, low-energy surface with excellent water and oil repellency.

Conclusion

This compound holds promise as an effective surface modifying agent due to its perfluorinated structure and reactive epoxide group. While detailed comparative data remains limited in open literature, its performance is expected to be competitive with other fluorinated modifiers. For applications requiring robust hydrophobicity and oleophobicity, PFPEs and fluorinated silanes represent well-characterized and effective alternatives. The choice of the optimal surface modifying agent will ultimately depend on the specific substrate, desired surface properties, and processing constraints of the application. Further experimental investigation is recommended to directly compare the performance of this compound against these established alternatives under identical conditions.

References

A Comparative Guide to Quantitative Analytical Methods for 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary quantitative analytical methods applicable to 3-(Perfluoro-n-octyl)propenoxide, a fluorinated epoxide compound. Given the limited specific literature on this exact analyte, this guide draws upon established methodologies for structurally similar per- and polyfluoroalkyl substances (PFAS) and fluorinated epoxides. The focus is on providing objective performance comparisons and detailed experimental protocols to aid researchers in selecting and implementing the most suitable analytical technique for their specific needs.

The two principal analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is primarily dictated by the volatility of the analyte and the required sensitivity and selectivity of the assay.

Comparison of Quantitative Performance

The following table summarizes the typical quantitative performance characteristics of GC-MS and LC-MS/MS for the analysis of fluorinated compounds. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Applicability Volatile and semi-volatile fluorinated compounds. Derivatization may be required for non-volatile compounds.A wide range of non-volatile and polar fluorinated compounds.[1][2]
**Linearity (R²) **Typically ≥ 0.99[3]Typically ≥ 0.99[2][4][5]
Limit of Detection (LOD) pg to low ng range[6]High fg to low pg range
Limit of Quantification (LOQ) Low ng/mL to µg/mL range[7]High pg/mL to low ng/mL range[2][8]
Accuracy (% Recovery) 70-130%[9]80-120%[2][5]
Precision (%RSD) < 20%[9]< 15%[2][4][5]
Sample Throughput ModerateHigh
Matrix Effects Generally lower than LC-MSCan be significant, requiring careful sample preparation and use of internal standards.[10]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are generalized and should be optimized for the specific laboratory instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile fluorinated compounds.[9][11] For semi-volatile compounds like this compound, this method can be effective, potentially with derivatization to improve volatility and thermal stability.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

This technique is advantageous for volatile analytes in liquid or solid samples, requiring minimal sample preparation.[9][12]

  • Sample Aliquoting: Place a known amount of the sample (e.g., 1-5 mL of liquid or 0.1-1 g of solid) into a headspace vial.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled analog) to the vial.

  • Matrix Modification (if necessary): For aqueous samples, addition of salt (e.g., NaCl) can improve the partitioning of the analyte into the headspace.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the analyte between the sample and the headspace.

  • Extraction: Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace for a specific time (e.g., 15-30 minutes) to adsorb the volatile analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

2. GC-MS Operating Conditions

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min[11][13]
GC Column Mid-polarity column, e.g., 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Temperature Program Initial 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)[11]
Transfer Line Temp 280°C[11]
Ion Source Temperature 230°C[11]
Ionization Mode Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) with methane or isobutane[6]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for the analysis of a wide range of PFAS, including non-volatile and polar compounds, in complex matrices such as biological fluids.[1][2]

1. Sample Preparation (Protein Precipitation for Plasma/Serum)

This method is rapid and effective for removing the bulk of proteins from biological samples.[2][4]

  • Sample Aliquoting: Pipette a small volume of plasma or serum (e.g., 100 µL) into a polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add a solution of isotopically labeled internal standards.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile (e.g., 300-400 µL) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean polypropylene tube or a 96-well plate for analysis.

  • Dilution (optional): The supernatant may be diluted with mobile phase to reduce matrix effects before injection.

2. LC-MS/MS Operating Conditions

ParameterSetting
LC System UHPLC or HPLC system
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Column Temperature 40°C
Mobile Phase A Water with 2-5 mM ammonium acetate or 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile
Gradient Elution A typical gradient would start at 10-20% B, ramp to 95-100% B, hold, and then return to initial conditions for re-equilibration.
Flow Rate 0.3-0.5 mL/min
Injection Volume 5-10 µL
Ion Source Electrospray Ionization (ESI) in negative ion mode
Ion Source Temperature 350°C[14]
Capillary Voltage 3.0-3.5 kV
Mass Analyzer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS)
Scan Mode Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the quantitative analysis of this compound using chromatography-mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Water) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction / Cleanup (e.g., SPE, Protein Ppt.) Spiking->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection LC or GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI or EI/CI) Separation->Ionization Detection Mass Spectrometric Detection (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for chromatography-mass spectrometry analysis.

Method Selection Decision Tree

This diagram provides a decision-making framework for selecting the most appropriate analytical method based on key experimental considerations.

G Start Start: Analyte & Sample Characteristics Volatility Is the analyte volatile or can it be made volatile? Start->Volatility GCMS Consider GC-MS Volatility->GCMS Yes LCMS Consider LC-MS/MS Volatility->LCMS No Sensitivity Is high sensitivity (sub-ng/mL) required? Sensitivity->GCMS No Sensitivity->LCMS Yes Matrix Is the sample matrix complex (e.g., plasma)? Matrix->GCMS No Matrix->LCMS Yes GCMS->Sensitivity LCMS->Matrix

Caption: Decision tree for analytical method selection.

References

A Spectroscopic Guide to Fluorinated Compounds: Benchmarking Performance in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug development. The unique physicochemical properties of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability. This guide provides a comparative spectroscopic analysis of a series of fluorinated benzene derivatives, offering insights into how subtle changes in fluorination impact their spectral characteristics. Furthermore, we delve into the practical application of these spectroscopic techniques in the context of a fluorinated kinase inhibitor, Lapatinib, and its interaction with the EGFR/HER2 signaling pathway.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for fluorobenzene, 1,2-difluorobenzene, 1,3,5-trifluorobenzene, and hexafluorobenzene. This data provides a clear comparison of how the degree and position of fluorine substitution affect NMR chemical shifts, infrared absorption bands, and mass spectral fragmentation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Compound19F NMR (δ, ppm)1H NMR (δ, ppm)13C NMR (δ, ppm)Key Coupling Constants (Hz)
Fluorobenzene-113.15[1]7.0-7.4 (m)163.2 (d), 130.1 (d), 128.4 (d), 115.5 (d)1JCF ≈ 245, 2JCF ≈ 21, 3JCF ≈ 8
1,2-Difluorobenzene-138.97.1-7.3 (m)151.5 (dd), 124.8 (t), 117.1 (d)3JFF ≈ 20
1,3,5-Trifluorobenzene-110.56.7 (t)163.8 (dt), 111.2 (t)2JHF ≈ 10
Hexafluorobenzene-164.9-137.9 (t)1JCF ≈ 258

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm-1)Mass Spectrum (m/z)
Fluorobenzene3100-3000 (=C-H), 1600-1450 (C=C), ~1220 (C-F)[2][3][4][5]96 (M+), 70, 51
1,2-Difluorobenzene3100-3000 (=C-H), 1620-1480 (C=C), ~1280 (C-F)114 (M+), 94, 75
1,3,5-Trifluorobenzene3100-3000 (=C-H), 1630-1450 (C=C), ~1350 (C-F)132 (M+), 112, 93
Hexafluorobenzene1520 (C=C), ~1350 (C-F)186 (M+), 167, 117

Experimental Protocols

Accurate and reproducible spectroscopic data is paramount for meaningful compound comparison. The following are detailed methodologies for the key experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, a sealed capillary containing trifluoroacetic acid in CDCl₃ can be used as an external reference.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 250 ppm

  • ¹⁹F NMR:

    • Pulse Program: zgig (inverse-gated proton decoupled)

    • Number of Scans: 64

    • Relaxation Delay: 5.0 s[6]

    • Spectral Width: 200 ppm

    • Referencing: The spectrum is referenced to an external standard of CFCl₃ (δ = 0 ppm).

  • Data Processing: All spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: A single drop of the neat liquid sample is placed directly onto the clean ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.[7]

  • Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance.

3. Electron Ionization-Mass Spectrometry (EI-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • Sample Preparation: The sample is diluted to approximately 100 µg/mL in a volatile solvent such as dichloromethane.

  • Gas Chromatography:

    • Injection Volume: 1 µL (splitless injection)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C[8]

  • Data Processing: The total ion chromatogram (TIC) is processed to identify the peak corresponding to the analyte, and the mass spectrum for that peak is extracted and analyzed.

Visualizing the Role of Fluorinated Compounds in Signaling Pathways

Fluorinated compounds are pivotal in the design of targeted therapies. Lapatinib, a fluorinated kinase inhibitor, is a prime example, effectively targeting the EGFR and HER2 receptors in breast cancer.[9][10][11][12][13][14][15][16][17] The following diagram illustrates the EGFR/HER2 signaling pathway and the mechanism of inhibition by Lapatinib.

EGFR_HER2_Pathway EGFR/HER2 Signaling Pathway and Lapatinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) RAS RAS EGFR->RAS Activates HER2 HER2 (ErbB2) PI3K PI3K HER2->PI3K Activates Lapatinib Lapatinib Lapatinib->EGFR Inhibits (ATP competitive) Lapatinib->HER2 Inhibits (ATP competitive) ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Spectroscopic_Workflow Spectroscopic Comparison Workflow for Fluorinated Compounds cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Prepare NMR Samples (CDCl3, TMS) Acq_NMR Acquire 1H, 13C, 19F NMR Spectra Prep_NMR->Acq_NMR Prep_IR Prepare Neat Liquid for ATR-IR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Prep_MS Prepare Dilute Solution for GC-MS Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Process_NMR Process NMR Data (Assign peaks, measure J) Acq_NMR->Process_NMR Process_IR Analyze IR Spectrum (Identify functional groups) Acq_IR->Process_IR Process_MS Analyze Mass Spectrum (Determine m/z, fragmentation) Acq_MS->Process_MS Compare Comparative Analysis Process_NMR->Compare Process_IR->Compare Process_MS->Compare Report Generate Comparison Report Compare->Report

References

Safety Operating Guide

Navigating the Final Frontier: Proper Disposal of 3-(Perfluoro-n-octyl)propenoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

In the fast-paced world of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Perfluoro-n-octyl)propenoxide, a member of the per- and polyfluoroalkyl substances (PFAS) family. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Challenge: The Persistence of PFAS

This compound, like other PFAS, is characterized by extremely strong carbon-fluorine bonds. This chemical stability makes these "forever chemicals" highly resistant to natural degradation processes.[1] Improper disposal can lead to long-term environmental contamination and potential health risks. Therefore, specialized disposal methods are required to ensure their complete destruction or secure containment.

Core Disposal Methodologies & Key Parameters

Current U.S. Environmental Protection Agency (EPA) interim guidance and scientific research point to three primary disposal methods for PFAS-containing waste: high-temperature incineration, hazardous waste landfilling, and deep well injection for liquid wastes.[2][3] The selection of the appropriate method depends on the waste's physical state, concentration of the fluorinated compound, and available local infrastructure.

For thermal destruction, specific temperature and residence times are critical for the complete breakdown of the perfluorinated chain.

Disposal TechnologyKey ParameterRecommended ValueEfficacy
High-Temperature IncinerationCombustion Temperature> 850°C (1562°F)>99.99% Destruction
High-Temperature IncinerationCombustion Temperature (Conservative)> 1000°C (1832°F)High
High-Temperature IncinerationSecondary Chamber Residence Time> 2 secondsHigh

Experimental Protocol: Laboratory-Scale Waste Handling and Disposal

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A flame-resistant lab coat.

2. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipettes, vials), and cleaning materials, in a dedicated and clearly labeled waste container.

  • Do not mix PFAS waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • The waste container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

3. Waste Labeling and Documentation:

  • Label the waste container with the following information:

    • "Hazardous Waste"

    • "Contains Per- and Polyfluoroalkyl Substances (PFAS)"

    • "this compound"

    • Accumulation start date.

    • The specific hazards associated with the waste (e.g., skin and eye irritant).

  • Maintain a detailed log of the waste generated, including the quantity and date of addition to the container.

4. Storage:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Store away from incompatible materials.

5. Disposal Request and Transportation:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the PFAS waste.

  • Provide the EHS office with a complete and accurate description of the waste.

  • While this compound is not currently listed as a dangerous good for transport, your EHS office will work with a licensed hazardous waste disposal vendor to ensure compliance with all federal, state, and local regulations, including the Department of Transportation (DOT) requirements for transporting hazardous materials.[4][5][6]

6. Final Disposal Method:

  • The licensed hazardous waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Based on the waste profile, the TSDF will utilize one of the approved disposal methods:

    • High-Temperature Incineration: The waste will be incinerated at a facility capable of meeting the temperature and residence time requirements for PFAS destruction.

    • Hazardous Waste Landfill (RCRA Subtitle C): For solid or containerized liquid waste, disposal in a Subtitle C landfill with leachate collection and control systems is a recommended option, particularly for high concentrations of PFAS.[2][7][8]

    • Deep Well Injection: If the waste is in a liquid form and meets the facility's acceptance criteria, it may be injected into a Class I hazardous waste injection well.[3]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for determining the appropriate disposal path for this compound waste.

G cluster_disposal Final Disposal Method start Waste Generation: This compound ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste in Dedicated Container ppe->segregate label_waste Step 3: Label Container (Hazardous Waste, PFAS) segregate->label_waste store Step 4: Store in Secure Accumulation Area label_waste->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs vendor Disposal Vendor Manages Transport and Final Disposal contact_ehs->vendor incineration High-Temperature Incineration (>1000°C) vendor->incineration Primary Method landfill Hazardous Waste Landfill (Subtitle C) vendor->landfill Alternative injection Deep Well Injection (Liquid Waste Only) vendor->injection Alternative for Liquids

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.